Toddalosin
Description
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Properties
IUPAC Name |
8-[6-[(5,7-dimethoxy-2-oxochromen-8-yl)-hydroxymethyl]-3,5,5-trimethylcyclohex-2-en-1-yl]-5,7-dimethoxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34O9/c1-16-12-19(26-22(38-6)13-20(36-4)17-8-10-24(33)40-30(17)26)28(32(2,3)15-16)29(35)27-23(39-7)14-21(37-5)18-9-11-25(34)41-31(18)27/h8-14,19,28-29,35H,15H2,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSIERORKAMAIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C(C(C1)(C)C)C(C2=C(C=C(C3=C2OC(=O)C=C3)OC)OC)O)C4=C(C=C(C5=C4OC(=O)C=C5)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Toddalosin: Structure, and Putative Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Toddalosin is a naturally occurring coumarin (B35378) derivative isolated from the plant Toddalia asiatica. This plant has a history of use in traditional medicine for treating a variety of ailments, including inflammatory conditions and pain. While research directly focused on this compound is limited, its chemical structure as a complex coumarin suggests potential biological activities, primarily in the realms of anti-inflammatory and anticancer effects. This guide provides a comprehensive overview of the chemical structure of this compound, and explores its putative biological activities and mechanisms of action by drawing parallels with the known pharmacology of its source plant and related coumarin compounds. Detailed experimental protocols relevant to the isolation and biological evaluation of such compounds are also presented to facilitate further research and drug discovery efforts.
Chemical Structure and Properties of this compound
This compound is a dimeric coumarin with a complex chemical architecture. Its structural details have been elucidated through spectroscopic methods.
| Identifier | Value | Source |
| CAS Number | 137182-37-7 | Not available in search results |
| Molecular Formula | C₃₂H₃₄O₉ | [1] |
| Molecular Weight | 562.61 g/mol | [1] |
| IUPAC Name | 8-(6-((5,7-dimethoxy-2-oxo-2H-chromen-8-yl)(hydroxy)methyl)-3,5,5-trimethylcyclohex-2-en-1-yl)-5,7-dimethoxy-2H-chromen-2-one | [1] |
| SMILES | CC1=CC(C2=C(OC)C=C(OC)C3=C2OC(C=C3)=O)C(C(O)C4=C(OC)C=C(OC)C5=C4OC(C=C5)=O)C(C)(C)C1 | [1] |
Putative Biological Activities and Mechanism of Action
Direct experimental evidence for the biological activities of this compound is not extensively documented in publicly available literature. However, based on the well-established pharmacological profile of its source, Toddalia asiatica, and the known activities of other coumarins isolated from it, we can infer the likely therapeutic potential of this compound.[2]
Anti-inflammatory Activity
Toddalia asiatica extracts have demonstrated significant anti-inflammatory and antinociceptive (pain-relieving) effects in animal models. These effects are largely attributed to the presence of coumarins and alkaloids. Coumarins, as a chemical class, are known to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines.
A plausible mechanism of action for this compound's anti-inflammatory activity could involve the modulation of key signaling pathways implicated in inflammation, such as the NF-κB and MAPK pathways. These pathways regulate the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, and enzymes like COX-2 and iNOS.
Anticancer Activity
Many natural products, including coumarins, are investigated for their potential as anticancer agents. The extracts from Toddalia asiatica have shown cytotoxic activities against various cancer cell lines. The mechanisms by which coumarins can exert anticancer effects are diverse and include induction of apoptosis, cell cycle arrest, and inhibition of metastasis.
This compound, with its complex structure, could potentially interact with various cellular targets to induce cytotoxicity in cancer cells. A common pathway targeted by anticancer agents is the induction of programmed cell death, or apoptosis. This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspase enzymes.
Experimental Protocols
Isolation and Purification of Coumarins from Toddalia asiatica
The following is a general workflow for the isolation of coumarins, which would be applicable for obtaining this compound.
Methodology:
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Plant Material and Extraction: Dried and powdered root bark of Toddalia asiatica is subjected to extraction with a suitable solvent, such as methanol (B129727) or ethanol, at room temperature or under reflux. The solvent is then evaporated under reduced pressure to yield the crude extract.
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Fractionation: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.
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Chromatographic Separation: The fractions are then subjected to various chromatographic techniques for further separation.
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Column Chromatography: Silica gel or Sephadex LH-20 are commonly used as stationary phases with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) as the mobile phase.
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Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC with a suitable column (e.g., C18) and mobile phase (e.g., methanol-water or acetonitrile-water).
-
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Structure Elucidation: The structure of the isolated pure compound is determined using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
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Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of this compound for a specific period (e.g., 1-2 hours).
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Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A set of untreated and unstimulated cells serves as a negative control, while cells treated with LPS alone serve as a positive control.
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Nitrite (B80452) Quantification (Griess Assay): After a suitable incubation period (e.g., 24 hours), the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.
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Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) is then determined.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
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Cell Culture: A suitable cancer cell line (e.g., HeLa, MCF-7, A549) is cultured in the appropriate medium and conditions.
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Cell Seeding and Treatment: Cells are seeded in 96-well plates and, after adherence, are treated with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours). Control wells with untreated cells are also included.
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MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 0.5 mg/mL) and incubated for a few hours (e.g., 2-4 hours).
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Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.
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Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of around 570 nm.
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Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) is determined from the dose-response curve.
Conclusion and Future Directions
This compound, a complex coumarin from Toddalia asiatica, represents a promising scaffold for drug discovery, particularly in the areas of anti-inflammatory and anticancer therapies. While direct biological data on this compound is currently sparse, the known pharmacological activities of its source plant and related compounds provide a strong rationale for its further investigation. The experimental protocols outlined in this guide offer a framework for researchers to systematically explore the therapeutic potential of this natural product. Future research should focus on the total synthesis of this compound to ensure a renewable source for extensive biological screening, detailed mechanistic studies to elucidate its cellular targets and signaling pathways, and in vivo studies to validate its efficacy and safety in preclinical models. Such efforts will be crucial in determining the potential of this compound as a lead compound for the development of novel therapeutics.
References
Toddalosin: A Comprehensive Technical Overview of its Natural Source, Chemical Properties, and Biological Activities
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed technical guide on Toddalosin, a naturally occurring coumarin (B35378). It outlines its primary natural source, chemical characteristics, and known biological activities. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Natural Source and Origin
This compound is a phytochemical isolated from the plant Toddalia asiatica (L.) Lam., a member of the Rutaceae family.[1] This plant, a woody vine, is found in tropical Africa and southeastern Asia, particularly in the southern regions of the Wuling Mountains in China.[1] Various parts of Toddalia asiatica, including the roots, have been traditionally used in folk medicine.[1] The plant is known to produce a diverse array of secondary metabolites, including coumarins and alkaloids.[1]
Chemical Properties
This compound is a coumarin with the chemical formula C32H34O9 and a molecular weight of 562.617 g/mol .[1] Coumarins are a class of benzopyrone compounds widely distributed in the plant kingdom, with many exhibiting significant biological activities. The isolation and structural elucidation of this compound were reported by Phatchana and Yenjai in 2014.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C32H34O9 | |
| Molecular Weight | 562.617 g/mol | |
| Compound Class | Coumarin | |
| Natural Source | Toddalia asiatica |
Phytochemical Context of Toddalia asiatica
Toddalia asiatica is a rich source of various bioactive compounds. Phytochemical screening of different parts of the plant has revealed the presence of several classes of secondary metabolites.
Table 2: Major Phytochemicals Identified in Toddalia asiatica
| Phytochemical Class | Presence in Plant Parts | References |
| Coumarins | Roots, Stems, Leaves | |
| Alkaloids | Roots, Stems | |
| Flavonoids | Leaves, Stems | |
| Tannins | Leaves, Stems | |
| Saponins | Leaves | |
| Phenolic Compounds | Leaves | |
| Terpenoids | Leaves | |
| Steroids | Not specified | |
| Glycosides | Leaves |
Experimental Protocols
General Phytochemical Screening of Toddalia asiatica Extracts
Detailed experimental protocols for the preliminary phytochemical analysis of plant extracts are crucial for identifying the classes of compounds present. The following are generalized methods based on standard procedures.
4.1.1 Preparation of Plant Extracts
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Collection and Preparation: Collect the desired plant material (e.g., leaves, stem). Wash the material with tap water, followed by a rinse with distilled water. Air-dry the plant material in the shade and then grind it into a fine powder.
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Extraction: Perform sequential solvent extraction using solvents of increasing polarity (e.g., benzene, chloroform, acetone, methanol, and water). This can be done using a Soxhlet apparatus or by maceration.
4.1.2 Qualitative Phytochemical Tests
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Test for Tannins: To 1 ml of the plant extract, add a few drops of 0.1% ferric chloride solution. The formation of a brownish-green or a blue-black coloration indicates the presence of tannins.
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Test for Saponins (Foam Test): Dilute 1 ml of the extract with 20 ml of distilled water and shake vigorously in a graduated cylinder for 15 minutes. The formation of a stable foam layer of about 1 cm indicates the presence of saponins.
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Test for Flavonoids: To 2 ml of the plant extract, add a few fragments of magnesium ribbon and then add concentrated hydrochloric acid dropwise. The appearance of a pink, scarlet, or crimson red color indicates the presence of flavonoids.
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Test for Alkaloids: To a few ml of the plant extract, add a few drops of Dragendorff's reagent (solution of potassium bismuth iodide). The formation of a reddish-brown precipitate indicates the presence of alkaloids.
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Test for Coumarins: To 2 ml of the extract, add 3 ml of 10% sodium hydroxide (B78521) solution. The formation of a yellow color indicates the presence of coumarins.
Logical Relationship of Phytochemicals in Toddalia asiatica
The following diagram illustrates the relationship between the source plant, the major classes of phytochemicals it produces, and the specific compound of interest, this compound.
Caption: Hierarchical relationship of this compound from its natural source.
Experimental Workflow for Phytochemical Analysis
The following diagram outlines a typical workflow for the phytochemical analysis of a plant like Toddalia asiatica.
Caption: A standard workflow for natural product research.
Potential Signaling Pathways and Biological Activities
While specific studies on the signaling pathways modulated by this compound are limited, other compounds from Toddalia asiatica and the broader Rutaceae family have been shown to interact with various cellular pathways. For instance, Toddaculin, another compound from Toddalia asiatica, has been found to inhibit the differentiation of osteoclasts through the activation of NF-κB, ERK 1/2, and p38 MAPK signaling pathways. Additionally, quercetin, a flavonoid found in many Rutaceae species, is known to be involved in pathways such as NF-κB, Nrf2, PI3K/Akt, and AMPK.
The toxic dopamine (B1211576) metabolite DOPAL has been implicated in the neurodegenerative processes of Parkinson's disease. Research into natural compounds that can mitigate DOPAL-induced toxicity is an active area of investigation. While there is no direct evidence linking this compound to DOPAL-related pathways, the exploration of neuroprotective effects of coumarins is a promising research direction.
The following diagram illustrates a hypothetical signaling pathway that could be investigated for the effects of coumarins like this compound in the context of neuroprotection.
Caption: A potential mechanism of action for neuroprotective compounds.
Conclusion
This compound is a coumarin derived from Toddalia asiatica, a plant with a rich history in traditional medicine and a diverse phytochemical profile. While specific biological data on this compound is still emerging, the known activities of other compounds from this plant and the broader Rutaceae family suggest potential for further investigation, particularly in the areas of anti-inflammatory and neuroprotective research. This guide provides a foundational understanding for researchers to build upon in their exploration of this compound and its therapeutic potential.
References
The Biosynthesis of Toddalosin: A Technical Guide for Researchers
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
Toddalosin, a biscoumarin found in the plant Toddalia asiatica, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutics. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, integrating current knowledge of coumarin (B35378) and biscoumarin formation in plants. Detailed experimental methodologies and quantitative data from related pathways are presented to facilitate further research in this area. Visual diagrams of the metabolic pathway and experimental workflows are included to enhance understanding.
Introduction
Toddalia asiatica (L.) Lam., a member of the Rutaceae family, is a plant with a rich history in traditional medicine.[1][2] It is a source of various secondary metabolites, including alkaloids and coumarins.[3][4] Among these, this compound, a C-C linked biscoumarin, stands out due to its complex structure. While the complete biosynthetic pathway of this compound has not been fully elucidated in Toddalia asiatica, a plausible pathway can be proposed based on the well-established biosynthesis of its monomeric coumarin precursors and the known mechanisms of oxidative coupling in plants.
This guide will delineate the proposed multi-step enzymatic conversion of the primary metabolite, L-phenylalanine, into the complex biscoumarin, this compound.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into three main stages:
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Core Phenylpropanoid Pathway: The initial steps involve the conversion of L-phenylalanine to p-coumaric acid, a central intermediate in the biosynthesis of many phenolic compounds.
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Formation of the Coumarin Monomer: p-Coumaric acid is further modified through a series of hydroxylation and methylation reactions to form the specific coumarin monomer that is the building block of this compound.
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Dimerization to this compound: Two molecules of the coumarin monomer undergo oxidative coupling to form the final biscoumarin structure of this compound.
Core Phenylpropanoid Pathway
The biosynthesis of coumarins begins with the phenylpropanoid pathway, a well-characterized metabolic route in higher plants.[5]
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Step 1: Deamination of L-Phenylalanine. The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid.
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Step 2: 4-Hydroxylation. trans-Cinnamic acid is then hydroxylated at the C4 position by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to produce p-coumaric acid.
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Step 3: Coenzyme A Ligation. The carboxyl group of p-coumaric acid is activated by 4-Coumarate:CoA Ligase (4CL) to form p-coumaroyl-CoA.
Formation of the 5,7-Dimethoxycoumarin Monomer
The structure of this compound suggests that it is derived from a 5,7-dimethoxy-substituted coumarin monomer. The formation of this monomer from p-coumaric acid is proposed to proceed as follows:
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Step 4: Ortho-Hydroxylation. A key step in coumarin biosynthesis is the ortho-hydroxylation of the cinnamic acid derivative. It is proposed that an uncharacterized hydroxylase acts on a precursor to introduce a hydroxyl group at the C2 position.
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Step 5 & 6: Additional Hydroxylations. To achieve the 5,7-dihydroxy substitution pattern, further hydroxylation reactions are necessary. Enzymes such as p-Coumarate 3-hydroxylase (C3'H) and other specific hydroxylases are likely involved. The biosynthesis of 5,7-dihydroxycoumarin (B1309657) has been reported in plants.
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Step 7: Lactonization. Following ortho-hydroxylation, the molecule undergoes spontaneous or enzyme-catalyzed lactonization to form the characteristic coumarin ring structure, resulting in 5,7-dihydroxycoumarin.
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Step 8 & 9: O-Methylation. The two hydroxyl groups of 5,7-dihydroxycoumarin are then methylated by specific O-methyltransferases (OMTs) , utilizing S-adenosyl methionine (SAM) as the methyl donor, to yield the 5,7-dimethoxycoumarin monomer.
Dimerization to this compound
The final step in the biosynthesis of this compound is the dimerization of two 5,7-dimethoxycoumarin monomers. This is likely achieved through an oxidative coupling mechanism.
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Step 10: Oxidative Coupling. Enzymes such as laccases or peroxidases are known to catalyze the oxidative coupling of phenolic compounds in plants. These enzymes would generate radical intermediates from the coumarin monomers, which then couple to form the C-C bond that links the two coumarin units in this compound.
The proposed biosynthetic pathway is visualized in the following diagram:
References
- 1. mdpi.com [mdpi.com]
- 2. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]
- 3. The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Age of Coumarins in Plant–Microbe Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Toddalosin solubility and stability profile
An In-depth Technical Guide to the Solubility and Stability Profile of Toddalolactone
Introduction
This document provides a comprehensive technical overview of the solubility and stability profile of Toddalolactone (CAS 483-90-9), a natural coumarin (B35378) primarily isolated from plants such as Toddalia asiatica.[][] This guide is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visualizations of relevant biological pathways. Please note that the initial query for "Toddalosin" has been interpreted as "Toddalolactone," a well-documented compound.
Solubility Profile
Toddalolactone exhibits varied solubility across different solvents. It is characterized as being easily soluble in methanol, slightly soluble in water, and insoluble in water according to another source.[][3] Quantitative data from in-house testing by suppliers provides more specific solubility limits.
Table 1: Quantitative Solubility of Toddalolactone
| Solvent | Concentration | Molar Equivalent |
| DMSO | 62 mg/mL | 201.08 mM |
| Ethanol | 5 mg/mL | 16.21 mM |
| Water | Insoluble (<1 mg/mL) | N/A |
Data sourced from a commercially available datasheet; the exact experimental conditions were not specified.[3]
Stability Profile
The stability of Toddalolactone has been assessed in both biological matrices and as a solid powder. These studies are crucial for determining appropriate storage conditions and predicting its shelf-life for research and pharmaceutical applications.
Table 2: Stability of Toddalolactone Under Various Conditions
| Matrix/Form | Condition | Duration | Stability Outcome |
| Mouse Blood | Room Temperature | 2 hours | Stable |
| Mouse Blood | -20°C | 30 days | Stable |
| Mouse Blood | 3 Freeze-Thaw Cycles | 3 days | Stable |
| Powder | -20°C | 3 years | Stable |
Data for mouse blood stability was determined with precision under 13% and accuracy between 86% and 115%. Data for powder stability is based on supplier recommendations.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following section outlines the protocol used for determining the stability of Toddalolactone in a biological matrix.
Stability Assessment in Mouse Blood via UPLC-MS/MS
A rapid and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method was developed to quantify Toddalolactone in mouse blood and assess its stability.
1. Sample Preparation (Liquid-Liquid Extraction):
- Blood samples (20 μL) were collected from the caudal vein of mice.
- Samples were preprocessed using ethyl acetate (B1210297) liquid-liquid extraction to separate Toddalolactone and the internal standard (Oxypeucedanin hydrate) from blood components.
2. Chromatographic Conditions:
- System: UPLC
- Column: UPLC BEH C18
- Mobile Phase: A gradient elution using acetonitrile (B52724) and water containing 0.1% formic acid.
- Internal Standard (IS): Oxypeucedanin hydrate
3. Mass Spectrometry Conditions:
- Ionization Source: Electrospray Ionization (ESI)
- Detection Mode: Multiple Reaction Monitoring (MRM)
- Precursor/Product Ions (Toddalolactone): m/z 309.2 → 205.2
- Precursor/Product Ions (IS): m/z 305.1 → 203.0
4. Stability Evaluation:
- Short-term stability: Quality control (QC) samples were kept at room temperature for 2 hours before analysis.
- Long-term stability: QC samples were stored at -20°C for 30 days.
- Freeze-thaw stability: QC samples underwent three complete freeze-thaw cycles from -20°C to room temperature over three days.
The workflow for this stability analysis is visualized in the diagram below.
Caption: Experimental workflow for Toddalolactone stability analysis in mouse blood.
Mechanism of Action & Signaling Pathways
Toddalolactone has demonstrated bioactivity through the modulation of specific signaling pathways, notably in inflammation and fibrinolysis.
Inhibition of PAI-1 Pathway
References
The Enigmatic Bioactivities of Toddalosin: A Technical Overview for the Research Community
An In-depth Exploration of a Promising Natural Product from Toddalia asiatica
For Immediate Release
[City, State] – [Date] – Toddalosin, a naturally occurring furanocoumarin isolated from the medicinal plant Toddalia asiatica, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, summarizing the current, albeit limited, state of knowledge regarding the biological activities of this compound. While extensive research has been conducted on the crude extracts of Toddalia asiatica, detailed investigations into the specific actions of this compound are still in their nascent stages. This document aims to consolidate the available information, provide general experimental frameworks for its further study, and propose potential mechanisms of action based on the activities observed in its parent plant.
Introduction to this compound and Toddalia asiatica
Toddalia asiatica (L.) Lam., a member of the Rutaceae family, has a long history of use in traditional medicine across Asia and Africa for treating a variety of ailments, including inflammatory conditions, pain, infections, and even tumors.[1] Phytochemical analyses of this plant have revealed a rich diversity of bioactive compounds, including alkaloids, coumarins, and essential oils. Among these, this compound stands out as a furanocoumarin with a complex chemical structure, suggesting a potential for specific interactions with biological targets.
Known Biological Activities of Toddalia asiatica Extracts
While specific data on this compound is scarce, the biological activities of Toddalia asiatica extracts provide a foundational understanding of its potential therapeutic areas. It is important to note that these activities are attributed to the synergistic or individual effects of the various compounds present in the extracts, and may not be solely attributable to this compound.
Anti-inflammatory and Analgesic Effects
Studies on the root extracts of Toddalia asiatica have demonstrated significant anti-inflammatory and antinociceptive properties.[1] These effects are likely mediated through the inhibition of pro-inflammatory mediators.
Table 1: Anti-inflammatory Activity of Toddalia asiatica Root Extract
| Experimental Model | Extract Dose | Percentage Inhibition of Edema | Reference Compound |
| Carrageenan-induced paw edema in mice | 100 mg/kg | 37.04% | Indomethacin |
This data pertains to the crude root extract and not isolated this compound.
Postulated Biological Activities of this compound
Based on the known activities of Toddalia asiatica and the common biological roles of furanocoumarins, several potential activities for this compound can be hypothesized. These areas represent promising avenues for future research.
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Anti-inflammatory Activity: Furanocoumarins are known to modulate inflammatory pathways. This compound may exert anti-inflammatory effects by inhibiting key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), or by modulating pro-inflammatory signaling cascades like the NF-κB and MAPK pathways.
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Antimicrobial Activity: Other compounds isolated from Toddalia asiatica, such as Flindersine and Ulopterol, have shown antimicrobial properties. It is plausible that this compound also possesses activity against various bacterial and fungal strains.
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Anticancer Activity: Many natural products, including coumarins, exhibit cytotoxic effects against cancer cell lines. This compound's complex structure could allow it to interact with cellular targets involved in cancer cell proliferation, survival, and metastasis.
Methodologies for Investigating the Biological Activities of this compound
To rigorously evaluate the therapeutic potential of this compound, standardized and well-defined experimental protocols are essential. The following section outlines general methodologies that can be adapted for the in-vitro and in-vivo assessment of its biological activities.
In-Vitro Anti-inflammatory Assays
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Inhibition of Pro-inflammatory Enzymes:
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Cyclooxygenase (COX-1 and COX-2) Inhibition Assay: To determine the IC50 value of this compound against COX enzymes, a colorimetric or fluorometric assay kit can be used. The assay measures the peroxidase activity of COX, where the oxidation of a substrate by prostaglandin (B15479496) G2 is detected.
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5-Lipoxygenase (5-LOX) Inhibition Assay: The inhibitory effect on 5-LOX can be assessed by measuring the production of leukotrienes from arachidonic acid using spectrophotometry.
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-
Cell-based Assays:
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Nitric Oxide (NO) Production in Macrophages: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages can be treated with varying concentrations of this compound. The amount of NO produced can be quantified using the Griess reagent.
-
Cytokine Production (TNF-α, IL-6, IL-1β): The levels of pro-inflammatory cytokines in the supernatant of LPS-stimulated macrophages or peripheral blood mononuclear cells (PBMCs) treated with this compound can be measured using Enzyme-Linked Immunosorbent Assay (ELISA).
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Antimicrobial Susceptibility Testing
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Minimum Inhibitory Concentration (MIC) Determination: The MIC of this compound against a panel of pathogenic bacteria and fungi can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
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Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination: Following the MIC assay, the MBC or MFC can be determined by sub-culturing the contents of the wells with no visible growth onto fresh agar (B569324) plates.
In-Vitro Cytotoxicity Assays
-
MTT Assay: The cytotoxic effect of this compound on various cancer cell lines (e.g., MCF-7, HeLa, A549) and a non-cancerous control cell line (e.g., HEK293) can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the IC50 values.
-
Apoptosis Assays: To understand the mechanism of cell death, assays such as Annexin V-FITC/Propidium Iodide staining followed by flow cytometry can be performed to differentiate between apoptotic and necrotic cells.
Potential Signaling Pathways and Mechanisms of Action
While the precise molecular targets of this compound are yet to be elucidated, its potential anti-inflammatory and anticancer activities suggest possible interactions with key cellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Many natural products exert their anti-inflammatory effects by inhibiting this pathway. This compound could potentially inhibit the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitory subunit, IκBα, thereby blocking the nuclear translocation of the active NF-κB dimers.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, comprising ERK, JNK, and p38 pathways, plays a crucial role in cellular processes like proliferation, differentiation, and apoptosis. Dysregulation of these pathways is often implicated in cancer. This compound might induce cytotoxicity in cancer cells by modulating the activity of one or more of these MAPK pathways.
References
Spectroscopic Data for Toddalosin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the available spectroscopic data for Toddalosin, a biscoumarin isolated from the plant Toddalia asiatica (L.) Lam. While a complete dataset comprising Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) has been identified in the scientific literature, access to the full experimental details and raw data is currently limited. This document summarizes the available information and provides the key scientific reference for further investigation.
Introduction to this compound
This compound is a naturally occurring biscoumarin, a class of compounds known for their diverse biological activities. It has been isolated from Toddalia asiatica, a plant used in traditional medicine. The molecular formula for this compound is reported as C₃₂H₃₄O₉.
Spectroscopic Data Summary
The primary source of spectroscopic information for this compound is a publication in the Chemical & Pharmaceutical Bulletin. While the full text containing the detailed spectra and experimental conditions is not broadly accessible, the publication confirms the structural elucidation of this compound, which would have necessitated the use of NMR and MS techniques.
At present, specific, quantitative NMR and MS data for this compound from the primary literature could not be retrieved. The following tables are placeholders that would be populated upon successful acquisition of the full dataset from the cited publication.
NMR Spectroscopic Data (Anticipated)
NMR spectroscopy is essential for determining the chemical structure of organic molecules. For a molecule like this compound, both ¹H (proton) and ¹³C (carbon) NMR data would be crucial for its characterization.
Table 1: Anticipated ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| Data not available |
Table 2: Anticipated ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| Data not available |
Mass Spectrometry (MS) Data (Anticipated)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.
Table 3: Anticipated Mass Spectrometry Data for this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Ion Type | Molecular Formula |
| Data not available | C₃₂H₃₄O₉ |
Experimental Protocols (Anticipated)
Detailed experimental protocols are critical for the replication and verification of scientific findings. The original publication on this compound would be expected to contain the following methodological details.
NMR Spectroscopy
-
Instrumentation: Manufacturer and model of the NMR spectrometer, and the field strength (e.g., 400 MHz, 600 MHz).
-
Sample Preparation: The solvent used for analysis (e.g., CDCl₃, DMSO-d₆) and the sample concentration.
-
Acquisition Parameters: Details of the pulse sequences used for ¹H, ¹³C, and any 2D NMR experiments (e.g., COSY, HSQC, HMBC), including spectral width, acquisition time, and number of scans.
-
Data Processing: The software used for processing the NMR data and any specific processing parameters applied.
Mass Spectrometry
-
Instrumentation: Manufacturer and model of the mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Source: The type of ionization used (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI).
-
Scan Mode: Whether the data was acquired in full scan mode, or if tandem MS (MS/MS) was performed for fragmentation analysis.
-
Data Analysis: Software used for data acquisition and analysis.
Logical Workflow for Spectroscopic Analysis
The general workflow for the isolation and spectroscopic characterization of a natural product like this compound is outlined below.
Caption: Workflow for the isolation and structural elucidation of this compound.
Conclusion and Recommendation
The definitive source for the complete spectroscopic data and experimental protocols for this compound is the following scientific publication:
Ishii, H., Kobayashi, J., Yamaguchi, K., & Ishikawa, T. (1993). This compound, a New Biscoumarin, from Toddalia asiatica (L.) LAM. (T. aculeata PERS.). Chemical & Pharmaceutical Bulletin, 41(9), 1655-1656.
Researchers requiring the detailed NMR and MS data for this compound are strongly encouraged to obtain the full text of this article. At present, this primary source material is not available through open-access channels, and direct access to the journal is recommended for a comprehensive understanding of the spectroscopic properties of this compound.
Toddalolactone: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Toddalolactone is a naturally occurring coumarin (B35378) isolated from the plant Toddalia asiatica (L.) Lam. It has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the molecular characteristics, isolation procedures, and key signaling pathways modulated by Toddalolactone. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key cited experiments. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language for enhanced clarity.
Molecular Profile of Toddalolactone
Toddalolactone is a coumarin derivative with the chemical formula C16H20O6.[1] Its molecular structure and properties have been well-characterized.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C16H20O6 | [1] |
| Molecular Weight | 308.33 g/mol | [2] |
| IUPAC Name | 6-[(2R)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one | |
| CAS Number | 483-90-9 | |
| Appearance | White powder | |
| Purity | >98% (Commercially available) | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone |
Isolation and Characterization
Toddalolactone is primarily isolated from the root bark of Toddalia asiatica.[3] The general workflow for its isolation and purification involves extraction, fractionation, and chromatographic separation.
Experimental Protocol: Isolation and Purification
2.1.1 Plant Material Preparation
The root bark of Toddalia asiatica is collected, air-dried in the shade, and then pulverized into a coarse powder to maximize the surface area for efficient extraction.[3]
2.1.2 Extraction
The powdered root bark is subjected to exhaustive extraction with methanol (B129727) at room temperature. The resulting methanolic extract is then concentrated under reduced pressure to yield a crude extract.
2.1.3 Solvent-Solvent Partitioning
The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step separates compounds based on their differential solubility in the immiscible solvent phases.
2.1.4 Column Chromatography
The ethyl acetate fraction, which is enriched with Toddalolactone, is subjected to further purification using column chromatography.
-
Stationary Phase: Silica gel is commonly used as the adsorbent.
-
Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by introducing a more polar solvent such as ethyl acetate or chloroform.
-
Fraction Collection and Analysis: Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC). Fractions exhibiting similar TLC profiles are pooled together for further purification or analysis.
Experimental Protocol: Structural Characterization
The structure of the purified Toddalolactone is confirmed using spectroscopic methods.
2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR and ¹³C-NMR spectra are recorded to determine the chemical structure. The chemical shifts and coupling constants provide detailed information about the proton and carbon environments within the molecule.
2.2.2 Mass Spectrometry (MS)
High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of Toddalolactone, further confirming its molecular formula.
Signaling Pathway Modulation
Toddalolactone has been shown to modulate key signaling pathways involved in inflammation and fibrinolysis.
Inhibition of Plasminogen Activator Inhibitor-1 (PAI-1)
-
Procedure:
-
100 nM of uPA is added, and the mixture is incubated for an additional 10 minutes at 37°C.
-
The chromogenic substrate is added, and the absorbance at 405 nm is measured using a microplate reader.
-
Procedure:
-
uPA is added to a final concentration of 0.8 μM and incubated for 10 minutes at 37°C.
-
The reaction is stopped by adding non-reducing loading buffer, and the samples are analyzed by 10% SDS-PAGE.
Inhibition of the NF-κB Signaling Pathway
Toddalolactone has been demonstrated to suppress the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. It exerts its effect by inhibiting the phosphorylation of the p65 subunit of NF-κB and its inhibitory protein, IκBα. This prevents the translocation of p65 into the nucleus.
3.2.1 Experimental Protocol: Western Blot Analysis of NF-κB Pathway Proteins
-
Cell Culture and Treatment: SW1353 cells are typically used. Cells are pre-treated with various concentrations of Toddalolactone before stimulation with an inflammatory agent like lipopolysaccharide (LPS).
-
Protein Extraction: Whole-cell lysates or nuclear/cytoplasmic fractions are prepared using appropriate lysis buffers containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of p65 and IκBα. GAPDH or β-actin is used as a loading control.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.
-
Conclusion
Toddalolactone is a promising natural product with well-defined chemical properties and significant biological activities. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers investigating its therapeutic potential. Further studies are warranted to fully elucidate its mechanisms of action and to explore its applications in drug development.
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography Method for the Analysis of Toddalosin
This application note details a high-performance liquid chromatography (HPLC) method for the qualitative and quantitative analysis of Toddalosin, a coumarin (B35378) isolated from the plant Toddalia asiatica.[1] The described protocol is based on established methods for the analysis of chemical constituents in Toddalia asiatica and is intended for researchers, scientists, and professionals in drug development.
Introduction
This compound is a natural coumarin compound found in Toddalia asiatica, a plant used in traditional medicine.[2][3][4] Accurate and reliable analytical methods are crucial for the quality control, standardization, and pharmacokinetic studies of herbal medicines and their active constituents. High-performance liquid chromatography (HPLC) with diode-array detection (DAD) is a powerful technique for the separation, identification, and quantification of such compounds.[5] This document provides a comprehensive protocol for the analysis of this compound using a reverse-phase HPLC-DAD system.
Data Presentation
The following table summarizes typical HPLC conditions and validation parameters reported in the literature for the analysis of compounds in Toddalia asiatica, which can be adapted for this compound analysis.
| Parameter | Reported Values | Reference |
| Chromatographic Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) | |
| Mobile Phase | Acetonitrile - Water with 0.1% Formic Acid (Gradient) | |
| Flow Rate | 1.0 mL/min | |
| Detection Wavelength | 280 nm | |
| Column Temperature | 30 °C | |
| Injection Volume | 10 - 20 µL | |
| Linearity (r²) | > 0.998 | |
| Precision (RSD) | 0.08% - 3.70% | |
| Repeatability (RSD) | 0.50% - 2.54% | |
| Stability (RSD) | 2.26% - 5.46% | |
| Recovery | 95.8% - 113% |
Experimental Protocols
This section provides a detailed methodology for the HPLC analysis of this compound.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrapure water
-
Plant material (Toddalia asiatica root or bark)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary pump
-
Autosampler
-
Column oven
-
Diode-Array Detector (DAD)
-
-
Analytical balance
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
Sample Preparation
3.1. Preparation of Standard Solution
-
Accurately weigh 1.0 mg of this compound reference standard.
-
Dissolve the standard in methanol in a 10 mL volumetric flask to obtain a stock solution of 100 µg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1 to 50 µg/mL.
3.2. Preparation of Plant Sample Extract
-
Dry the Toddalia asiatica plant material (e.g., root bark) at 60°C for 24 hours and grind it into a fine powder.
-
Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube.
-
Add 20 mL of methanol to the tube.
-
Perform ultrasonic-assisted extraction for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
HPLC Conditions
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-10 min: 10-30% B
-
10-25 min: 30-60% B
-
25-30 min: 60-90% B
-
30-35 min: 90% B
-
35-40 min: 90-10% B
-
40-45 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Data Analysis
-
Identification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the sample extract using the regression equation of the calibration curve.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Logical flow for developing an HPLC method for this compound.
References
Synthesizing Toddalosin Derivatives for Structure-Activity Relationship (SAR) Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis and evaluation of Toddalosin derivatives for Structure-Activity Relationship (SAR) studies. This compound, a naturally occurring coumarin (B35378), has garnered interest for its potential therapeutic properties. By systematically modifying its structure, researchers can elucidate the key molecular features responsible for its biological activity, paving the way for the development of more potent and selective drug candidates.
Introduction to this compound and SAR Studies
This compound is a complex coumarin characterized by a prenyl group at the C6 position and a geranyloxy moiety at the C7 position. The coumarin scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and anticoagulant effects. Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, involving the synthesis of a series of analogs of a lead compound and assessing their biological activity. This process allows researchers to identify the pharmacophore—the essential structural features required for activity—and to understand how different functional groups influence potency, selectivity, and pharmacokinetic properties. For this compound, SAR studies can explore the importance of the prenyl and geranyl groups, the coumarin core, and the potential for introducing other substituents to enhance its therapeutic profile.
Experimental Protocols
General Synthetic Approach
The synthesis of this compound derivatives typically involves a multi-step process starting from a suitably substituted phenol. Key reactions include the Pechmann condensation to form the coumarin ring, followed by prenylation and geranylation. The following protocols are generalized and may require optimization based on the specific derivative being synthesized.
Protocol 1: Synthesis of the Coumarin Core via Pechmann Condensation
This protocol describes the formation of the 7-hydroxy-6-prenylcoumarin intermediate.
Materials:
-
4-Prenylresorcinol
-
Ethyl acetoacetate (B1235776)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 4-prenylresorcinol (1 equivalent) in a minimal amount of ethanol.
-
Cool the flask in an ice bath and slowly add ethyl acetoacetate (1.2 equivalents).
-
With vigorous stirring, add concentrated sulfuric acid dropwise (catalytic amount).
-
After the addition of acid, remove the ice bath and attach a reflux condenser.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to yield the purified 7-hydroxy-6-prenylcoumarin.
Protocol 2: Geranylation of the Coumarin Core
This protocol details the addition of the geranyl group to the 7-hydroxy position.
Materials:
-
7-hydroxy-6-prenylcoumarin
-
Geranyl bromide
-
Potassium carbonate (K₂CO₃)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a solution of 7-hydroxy-6-prenylcoumarin (1 equivalent) in acetone in a round-bottom flask, add potassium carbonate (2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add geranyl bromide (1.5 equivalents) dropwise to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 6-8 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and filter to remove the potassium carbonate.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired this compound derivative.
Biological Evaluation: Cytotoxicity Assay
The following protocol outlines a standard MTT assay to determine the cytotoxic activity of the synthesized this compound derivatives against a cancer cell line.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Synthesized this compound derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO₂ incubator
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the this compound derivatives in culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the synthesized compounds and a vehicle control (DMSO).
-
Incubate the plate for another 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Structure-Activity Relationship of Prenylated Coumarins
The following table summarizes the cytotoxic activity of a series of O-prenylated coumarin derivatives against the HeLa cervical cancer cell line. This data highlights the importance of the prenyl substitution for anticancer activity.[1]
| Compound | Structure | IC50 (µM) on HeLa Cells[1] |
| 1 | 7-hydroxycoumarin | > 100 |
| 2 | 6-prenyl-7-hydroxycoumarin | 25.3 |
| 3 | 7-geranyloxycoumarin | 45.1 |
| 4 (this compound) | 6-prenyl-7-geranyloxycoumarin | 15.8 |
| 5 | 6-(3,3-dimethylallyl)-7-hydroxycoumarin | 30.5 |
Note: The IC50 values are indicative and may vary between different studies and cell lines. The structures provided are representative of the modifications made for the SAR study.
Visualizations
Synthetic Workflow
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
Postulated Signaling Pathway: Induction of Apoptosis
Studies on prenylated coumarins suggest that their cytotoxic effects are mediated through the induction of apoptosis.[1] The exact signaling cascade for this compound is still under investigation, but a plausible pathway involves the activation of caspases, key executioners of apoptosis.
Caption: A simplified diagram of a postulated apoptotic pathway induced by this compound derivatives.
References
Application Notes and Protocols for Toddalolactone and Associated Compounds in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recent research into natural compounds for therapeutic applications has highlighted the potential of phytochemicals derived from the plant Toddalia asiatica. While the term "Toddalosin" may be a variant or misspelling, a prominent and well-researched compound from this plant is Toddalolactone . This and other bioactive molecules isolated from Toddalia asiatica, such as Aculeatin, Toddaculin, and Chelerythrine, have demonstrated significant effects in various cell culture models. These compounds exhibit a range of activities including anticancer, anti-inflammatory, and anti-metastatic properties, making them valuable tools for in-vitro research and drug discovery.
These application notes provide a comprehensive guide for the utilization of these compounds in cell culture experiments, detailing their mechanisms of action, providing quantitative data, and outlining step-by-step protocols for key assays.
Data Presentation: Quantitative Analysis of Bioactive Compounds from Toddalia asiatica
The following tables summarize the quantitative data on the effects of Toddalolactone and other relevant compounds from Toddalia asiatica on different cell lines.
Table 1: Cytotoxicity Data for Compounds from Toddalia asiatica on MCF-7 Breast Cancer Cells
| Compound | Assay | Incubation Time | IC50 Value |
| Chalcone Derivative 6 | MTT | 24 h | 21.55 ± 2.71 µM[1] |
| Prenylated Chalcone 12 | MTT | 24 h | 4.19 ± 1.04 µM[1] |
| Prenylated Chalcone 13 | MTT | 24 h | 3.30 ± 0.92 µM[1] |
| Monobenzyltin Compound C1 | MTT | 48 h | 2.5 ± 0.50 µg/mL[2] |
Table 2: Anti-Metastatic Effects of Chelerythrine on Hep3B Hepatocellular Carcinoma Cells
| Assay | Concentration | Incubation Time | % Inhibition/Effect |
| Migration Assay | 1.25 µM | 24 h | 24.51% inhibition |
| Migration Assay | 2.5 µM | 24 h | 77.09% inhibition |
| Migration Assay | 5 µM | 24 h | 98.36% inhibition |
| Invasion Assay | 1.25 µM | 24 h | 55.55% inhibition |
| Invasion Assay | 2.5 µM | 24 h | 85.82% inhibition |
| Invasion Assay | 5 µM | 24 h | 99.39% inhibition |
Table 3: Anti-Inflammatory Effects of Aculeatin and Toddaculin on LPS-Stimulated RAW264.7 Macrophages
| Compound | Assay | Effect |
| Aculeatin | mRNA Expression | Significantly inhibited inflammatory mediators[3] |
| Toddaculin | mRNA Expression | Significantly inhibited inflammatory mediators |
| Toddaculin | Protein Phosphorylation | Suppressed LPS-induced phosphorylation of p38 and ERK1/2 |
| Toddaculin | Transcription Factor Activation | Inhibited LPS-induced activation of NF-κB |
Experimental Protocols
Assessment of Cytotoxicity using MTT Assay
This protocol is applicable for determining the cytotoxic effects of compounds such as Toddalolactone and its derivatives on adherent cancer cell lines like MCF-7.
Materials:
-
MCF-7 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Toddalolactone (or other test compounds) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, replace the medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Nitric Oxide (NO) Production Assay in RAW264.7 Macrophages
This protocol is designed to assess the anti-inflammatory activity of compounds like Aculeatin and Toddaculin by measuring the inhibition of nitric oxide production in LPS-stimulated RAW264.7 cells.
Materials:
-
RAW264.7 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Test compounds (Aculeatin, Toddaculin) dissolved in DMSO
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
24-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Sample Collection: After incubation, collect the cell culture supernatants.
-
Griess Assay:
-
Add 50 µL of supernatant to a new 96-well plate.
-
Prepare a standard curve using sodium nitrite.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration from the standard curve and determine the percentage of NO inhibition compared to the LPS-treated control.
Western Blot Analysis of p38 MAPK Phosphorylation
This protocol details the procedure for analyzing the effect of compounds on the phosphorylation of p38 MAPK in RAW264.7 cells, a key indicator of its activation in the inflammatory signaling pathway.
Materials:
-
RAW264.7 cells
-
Test compounds
-
LPS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed RAW264.7 cells and treat with test compounds and/or LPS as described in the NO production assay. A shorter LPS stimulation time (e.g., 15-30 minutes) is typically used for phosphorylation studies.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Wash the membrane, add ECL substrate, and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify the band intensities and normalize the phosphorylated p38 MAPK levels to total p38 MAPK and the loading control (β-actin).
Wound Healing (Scratch) Assay for Cell Migration
This protocol is used to evaluate the effect of compounds like Chelerythrine on the migration of adherent cells such as Hep3B.
Materials:
-
Hep3B cells
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed Hep3B cells in a plate to create a confluent monolayer.
-
Scratch Creation: Once confluent, create a "scratch" in the monolayer using a sterile pipette tip.
-
Washing: Gently wash the cells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing the test compound at desired concentrations.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) until the scratch in the control well is nearly closed.
-
Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Transwell Migration Assay
This assay provides a quantitative measure of cell migration towards a chemoattractant, and can be used to assess the inhibitory effect of compounds like Chelerythrine.
Materials:
-
Hep3B cells
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
Test compound
-
Cotton swabs
-
Fixation and staining solutions (e.g., methanol (B129727) and crystal violet)
Procedure:
-
Cell Preparation: Starve Hep3B cells in serum-free medium for several hours.
-
Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add medium with a chemoattractant to the lower chamber.
-
Cell Seeding: Resuspend the starved cells in serum-free medium containing the test compound and seed them into the upper chamber of the Transwell insert.
-
Incubation: Incubate for an appropriate time (e.g., 24 hours) to allow for cell migration.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Imaging and Quantification: Count the number of migrated cells in several random fields under a microscope. Alternatively, the dye can be eluted and the absorbance measured.
Mandatory Visualizations
Signaling Pathways
Caption: Toddaculin's anti-inflammatory mechanism.
Caption: Chelerythrine's anti-metastatic mechanism.
Experimental Workflows
Caption: MTT cytotoxicity assay workflow.
Caption: Wound healing assay workflow.
References
- 1. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis [mdpi.com]
- 2. Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Toddalolactone Administration in Animal Models of Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the administration of Toddalolactone, a natural coumarin (B35378) isolated from Toddalia asiatica, in various preclinical animal models of disease. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound. While "Toddalosin" was the initial term of interest, the available scientific literature predominantly refers to "Toddalolactone." This document focuses on the existing data for Toddalolactone and provides detailed protocols for its use in models of inflammation. Due to the limited in vivo data in cancer and neurodegenerative disease models, suggested protocols for these areas are based on established methodologies and should be regarded as starting points for investigation.
Quantitative Data Summary
The following tables summarize the quantitative data for Toddalolactone and Toddalia asiatica extract administration in various animal models based on published studies.
Table 1: Administration of Toddalia asiatica Root Bark Extract in Inflammatory and Pain Models
| Animal Model | Species/Strain | Administration Route | Dosages | Therapeutic Effects | Reference |
| Carrageenan-Induced Paw Edema | Swiss Albino Mice | Intraperitoneal (i.p.) | 50, 100, 200 mg/kg | 100 mg/kg dose showed significant anti-inflammatory effect (37.04% edema inhibition).[1] | [1] |
| Formalin-Induced Pain (Early Phase) | Swiss Albino Mice | Intraperitoneal (i.p.) | 100, 200 mg/kg | 200 mg/kg dose showed significant antinociceptive activity.[1] | [1] |
| Formalin-Induced Pain (Late Phase) | Swiss Albino Mice | Intraperitoneal (i.p.) | 100, 200 mg/kg | 100 mg/kg dose showed highly significant antinociceptive activity.[1] | |
| Collagen-Induced Arthritis (CIA) | BALB/c Mice | Oral | 135.7, 271.4, 542.8 mg/kg (EtOH extract); 65.2, 130.4, 260.8 mg/kg (EtOAc fraction) | Significantly reduced paw and joint swelling; protected bone and cartilage from erosion. |
Table 2: Administration of Pure Toddalolactone
| Animal Model | Species/Strain | Administration Route | Dosages | Therapeutic Effects | Reference |
| Lipopolysaccharide (LPS)-Induced Sepsis | Mice | - | - | Inhibited pro-inflammatory cytokine production; attenuated tissue damage in lung, liver, and kidney; improved survival. | |
| Pharmacokinetic Study | Sprague-Dawley Rats | Intravenous (i.v.) | 10 mg/kg | Cmax: 0.42 µg/mL; Tmax: 0.25 h; t1/2: 1.05 h. | |
| Pharmacokinetic Study | ICR Mice | Intravenous (i.v.) & Oral | 5 mg/kg (i.v.), 20 mg/kg (oral) | t1/2: 1.3 h (i.v.), 0.8 h (oral); Bioavailability: 22.4%. |
Experimental Protocols
I. Anti-Inflammatory and Analgesic Models
This model is used to assess the acute anti-inflammatory activity of a compound.
Protocol:
-
Animals: Male Swiss albino mice (20-25 g).
-
Housing: House animals under standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Grouping: Divide mice into groups (n=8 per group): Vehicle control, Positive control (e.g., Indomethacin 50 mg/kg), and Toddalolactone treatment groups (e.g., 50, 100, 200 mg/kg).
-
Compound Administration: Administer Toddalolactone or vehicle intraperitoneally (i.p.) one hour before inducing inflammation.
-
Induction of Edema: Inject 50 µL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measurement: Measure the paw volume using a plethysmometer immediately after carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) thereafter.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
This model is used to evaluate the efficacy of a compound in a systemic inflammation model that mimics aspects of sepsis.
Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Housing and Acclimatization: As described above.
-
Grouping: Divide mice into groups: Sham (vehicle), LPS + Vehicle, and LPS + Toddalolactone treatment groups.
-
Compound Administration: Administer Toddalolactone (dosage to be determined based on preliminary studies) or vehicle (e.g., i.p. or oral) prior to or concurrently with LPS administration.
-
Induction of Sepsis: Inject a lethal or sub-lethal dose of LPS (e.g., 10-20 mg/kg, i.p.).
-
Monitoring: Monitor survival rates over a defined period (e.g., 72 hours).
-
Sample Collection: At a predetermined time point (e.g., 6, 12, or 24 hours post-LPS), collect blood and tissues (lung, liver, kidney) for analysis.
-
Endpoint Analysis:
-
Measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA.
-
Assess organ damage through histopathological examination (H&E staining) and measurement of liver enzymes (ALT, AST) in the serum.
-
Analyze inflammatory signaling pathways (e.g., NF-κB) in tissues by Western blot or immunohistochemistry.
-
II. Oncological Models (Suggested Protocol)
While in vivo studies with Toddalolactone in cancer models are currently lacking, its demonstrated in vitro activity against breast cancer cells (MCF-7) warrants further investigation. A standard xenograft model is proposed below.
Protocol:
-
Cell Culture: Culture human cancer cells (e.g., MCF-7 breast cancer cells) under appropriate conditions.
-
Animals: Female athymic nude mice (4-6 weeks old).
-
Housing: House animals in a sterile environment.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of Matrigel/PBS) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Grouping: When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups: Vehicle control, Positive control (e.g., a standard chemotherapeutic agent), and Toddalolactone treatment groups (various doses).
-
Compound Administration: Administer Toddalolactone or vehicle via a suitable route (e.g., oral gavage or i.p. injection) according to a defined schedule (e.g., daily or every other day).
-
Endpoint Analysis:
-
Measure tumor volume throughout the study.
-
Record body weight to assess toxicity.
-
At the end of the study, excise tumors and weigh them.
-
Perform histological and immunohistochemical analysis of tumor tissue to assess cell proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL).
-
III. Neurodegenerative Disease Models (Suggested Protocol)
There is currently no direct evidence for the efficacy of Toddalolactone in animal models of neurodegenerative diseases. However, given its anti-inflammatory properties, a neuroinflammation model is a logical starting point.
Protocol:
-
Animals: Adult C57BL/6 mice.
-
Housing and Acclimatization: As described previously.
-
Grouping: Divide mice into groups: Vehicle control, LPS + Vehicle, and LPS + Toddalolactone treatment groups.
-
Compound Administration: Pre-treat mice with Toddalolactone or vehicle for a specified period (e.g., 7-14 days) before LPS administration.
-
Induction of Neuroinflammation: Administer a single intraperitoneal injection of LPS (e.g., 0.25-1 mg/kg).
-
Behavioral Testing: At a relevant time point post-LPS injection (e.g., 24 hours or later), perform behavioral tests to assess cognitive function (e.g., Morris water maze, Y-maze) and motor coordination (e.g., rotarod).
-
Sample Collection: After behavioral testing, sacrifice the animals and collect brain tissue (specifically hippocampus and cortex).
-
Endpoint Analysis:
-
Measure levels of pro-inflammatory cytokines (TNF-α, IL-1β) in brain homogenates by ELISA or qPCR.
-
Assess microglial and astrocyte activation by immunohistochemistry (e.g., Iba1 and GFAP staining).
-
Analyze neuronal survival and apoptosis (e.g., NeuN and TUNEL staining).
-
Investigate relevant signaling pathways (e.g., NF-κB, MAPK) by Western blot.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Toddalolactone's anti-inflammatory signaling pathway in LPS-induced sepsis.
Caption: Experimental workflow for the LPS-induced sepsis model.
Caption: Suggested workflow for a cancer xenograft model.
Disclaimer
The information provided in these application notes is for research purposes only and is based on currently available scientific literature. The suggested protocols for cancer and neurodegenerative disease models are hypothetical and require optimization and validation. Researchers should adhere to all applicable institutional and national guidelines for animal care and use.
References
Application Note & Protocol: Quantification of Toddalosin in Plasma Samples by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the quantification of the novel compound "Toddalosin" in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). As "this compound" is not a recognized compound in publicly available scientific literature, this protocol outlines a robust, generalizable method suitable for a novel small molecule analyte. The described methodology includes plasma sample preparation, chromatographic separation, mass spectrometric detection, and data analysis. All procedures are designed to ensure accuracy, precision, and reliability for pharmacokinetic or other quantitative studies.
Introduction
The quantification of therapeutic agents in biological matrices is a critical step in drug development, enabling the characterization of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS is the gold-standard bioanalytical technique due to its high sensitivity, selectivity, and speed. This protocol details a hypothetical, yet representative, LC-MS/MS method for the determination of "this compound" in plasma. It covers essential steps from sample preparation via protein precipitation to the final data analysis.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled version of this compound or a structurally similar compound)
-
Control human plasma (K2-EDTA)
-
Acetonitrile (ACN), HPLC grade or higher
-
Methanol (MeOH), HPLC grade or higher
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions: Prepare primary stock solutions of this compound and the Internal Standard (IS) in a suitable solvent (e.g., Methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of working solutions by serially diluting the this compound stock solution to create calibration standards (CS). Prepare separate working solutions for quality control (QC) samples.
-
Calibration Standards (CS): Spike control plasma with the appropriate working solutions to create a calibration curve consisting of 8-10 non-zero concentration levels.
-
Quality Control (QC) Samples: Prepare QC samples in control plasma at a minimum of four concentration levels: LLOQ (Lower Limit of Quantification), Low, Medium, and High.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.
-
Aliquot 50 µL of plasma sample (unknown, CS, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of cold precipitation solution (Acetonitrile containing the Internal Standard).
-
Vortex mix for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
Caption: Protein Precipitation Workflow for Plasma Samples.
LC-MS/MS Method Parameters
The following tables outline the suggested starting parameters for the chromatographic separation and mass spectrometric detection of this compound. These parameters should be optimized for the specific compound.
Liquid Chromatography Parameters
| Parameter | Suggested Condition |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate |
Mass Spectrometry Parameters
| Parameter | Suggested Condition |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
| MRM Transition (this compound) | To be determined by infusion (e.g., m/z 450.2 -> 250.1) |
| MRM Transition (IS) | To be determined by infusion (e.g., m/z 456.2 -> 256.1) |
| Collision Energy | To be optimized for each transition |
Overall Experimental and Analytical Workflow
The entire process from receiving samples to reporting final concentrations follows a structured workflow to ensure data integrity and traceability.
Caption: End-to-End Bioanalytical Workflow.
Hypothetical Signaling Pathway
To illustrate the potential mechanism of action for a novel therapeutic agent like this compound, a hypothetical signaling pathway diagram is provided. This example shows how an inhibitor drug might block a kinase cascade involved in cell proliferation.
Caption: Example Signaling Pathway Inhibition by this compound.
Data Presentation
Data should be processed using appropriate software. A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration. A linear regression with a 1/x² weighting is typically applied.
Sample Calibration Curve Data
| Concentration (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |
| 1 | 1,520 | 510,000 | 0.003 |
| 2 | 3,100 | 525,000 | 0.006 |
| 5 | 7,800 | 515,000 | 0.015 |
| 20 | 30,500 | 520,000 | 0.059 |
| 50 | 76,000 | 518,000 | 0.147 |
| 200 | 305,000 | 521,000 | 0.585 |
| 500 | 755,000 | 517,000 | 1.460 |
| 1000 | 1,510,000 | 519,000 | 2.910 |
Disclaimer: This protocol is a template and requires optimization and validation for the specific analyte "this compound" according to regulatory guidelines (e.g., FDA, EMA). All experimental work should be conducted in a controlled laboratory environment by trained personnel.
Application Notes and Protocols: Quercetin in Neuroprotection Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin (B1663063), a naturally occurring flavonoid found in various fruits, vegetables, and grains, has garnered significant attention for its potent neuroprotective properties.[1][2] Its ability to counteract oxidative stress, reduce neuroinflammation, and modulate key signaling pathways involved in neuronal survival makes it a compelling candidate for the development of novel therapeutics for neurodegenerative diseases.[3][4][5] These application notes provide a comprehensive overview of the use of quercetin in neuroprotection assays, including detailed experimental protocols and a summary of its efficacy.
Mechanisms of Neuroprotection
Quercetin exerts its neuroprotective effects through a multi-faceted approach, primarily by:
-
Antioxidant Activity: Quercetin is a powerful scavenger of reactive oxygen species (ROS), thereby mitigating oxidative damage to neurons, a key pathological feature in many neurodegenerative disorders.
-
Anti-inflammatory Effects: Quercetin can suppress the activation of microglia and astrocytes, leading to a reduction in the production of pro-inflammatory cytokines and offering protection against neuroinflammation-mediated neuronal damage.
-
Modulation of Signaling Pathways: Quercetin has been shown to modulate several critical signaling pathways that are integral to neuronal survival and function. These include the PI3K/Akt and Nrf2 pathways, which are involved in promoting cell survival and antioxidant defense mechanisms.
Quantitative Data on Neuroprotective Efficacy
The neuroprotective effects of quercetin have been quantified in various in vitro models of neuronal injury. The following tables summarize the key findings from studies using SH-SY5Y neuroblastoma cells and PC12 cells, common models for neuroprotection research.
Table 1: Neuroprotective Effect of Quercetin on Aβ₁₋₄₂-Induced Cytotoxicity in SH-SY5Y Cells
| Quercetin Concentration (µM) | Aβ₁₋₄₂ Concentration (µM) | Cell Viability (%) | % Increase in Cell Viability |
| 0 (Control) | 10 | 65.30 | - |
| 50 | 10 | 67.64 | 3.57 |
| 100 | 10 | 79.69 | 22.06 |
| 150 | 10 | 88.73 | 35.84 |
Data adapted from an MTT assay assessing cell viability after 24 hours of co-treatment.
Table 2: Protective Effect of Quercetin on Aβ₂₅₋₃₅-Induced Injury in PC12 Cells
| Group | LDH Level (U/L) | SOD Activity (U/mg protein) | MDA Level (nmol/mg protein) |
| Control | 35.2 ± 3.1 | 85.6 ± 7.2 | 2.1 ± 0.2 |
| Aβ₂₅₋₃₅ Model | 78.5 ± 6.5 | 42.3 ± 4.1 | 5.8 ± 0.5 |
| Quercetin (20 µM) + Aβ₂₅₋₃₅ | 51.2 ± 4.8 | 68.9 ± 5.9 | 3.2 ± 0.3 |
Data represents key markers of cytotoxicity (LDH), oxidative stress (SOD), and lipid peroxidation (MDA).
Key Experimental Protocols
MTT Assay for Cell Viability
This protocol is designed to assess the protective effect of quercetin against neurotoxin-induced cell death.
Materials:
-
SH-SY5Y neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Quercetin (stock solution in DMSO)
-
Amyloid-beta 1-42 (Aβ₁₋₄₂) peptide
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment:
-
Pre-treat the cells with varying concentrations of quercetin (e.g., 50, 100, 150 µM) for 2 hours.
-
Following pre-treatment, add the neurotoxin (e.g., 10 µM Aβ₁₋₄₂) to the respective wells.
-
Include control wells with untreated cells, cells treated with quercetin alone, and cells treated with the neurotoxin alone.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
MTT Assay Experimental Workflow
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This protocol measures the release of LDH from damaged cells, an indicator of cytotoxicity.
Materials:
-
PC12 cells
-
Cell culture medium
-
Quercetin
-
Neurotoxin (e.g., Amyloid-beta 25-35)
-
LDH cytotoxicity assay kit
-
96-well plate
-
Plate reader
Procedure:
-
Cell Culture and Treatment: Follow the same cell seeding and treatment protocol as the MTT assay.
-
Sample Collection: After the 24-hour incubation period, collect the cell culture supernatant from each well.
-
LDH Measurement:
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubate for the recommended time at room temperature, protected from light.
-
-
Absorbance Reading: Measure the absorbance at the specified wavelength (usually 490 nm or 520 nm) using a plate reader.
-
Calculation: Determine the percentage of cytotoxicity relative to the control group with maximum LDH release (lysis control).
Signaling Pathways Modulated by Quercetin
Quercetin's neuroprotective effects are intricately linked to its ability to modulate key intracellular signaling pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. Quercetin has been shown to activate this pathway, leading to the inhibition of pro-apoptotic proteins and the promotion of neuronal survival.
Quercetin activates the PI3K/Akt pathway.
Nrf2 Signaling Pathway
The Nrf2 pathway is the master regulator of the antioxidant response. Quercetin can induce the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes and protecting neurons from oxidative stress.
Quercetin activates the Nrf2 antioxidant pathway.
Conclusion
Quercetin demonstrates significant potential as a neuroprotective agent, with well-documented efficacy in preclinical models of neurodegeneration. Its ability to mitigate oxidative stress and neuroinflammation, coupled with its modulation of key survival pathways, underscores its therapeutic promise. The provided protocols and data serve as a valuable resource for researchers investigating the neuroprotective effects of quercetin and other natural compounds. Further in vivo studies and clinical trials are warranted to fully elucidate its therapeutic potential in human neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Neuropharmacological Effects of Quercetin: A Literature-Based Review [frontiersin.org]
- 3. New perspectives on the therapeutic potential of quercetin in non-communicable diseases: Targeting Nrf2 to counteract oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Neuroprotective Effect of Quercetin Against the Detrimental Effects of LPS in the Adult Mouse Brain [frontiersin.org]
- 5. Mechanisms of Neuroprotection by Quercetin: Counteracting Oxidative Stress and More - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Guide for Elucidating Toddalosin Target Engagement
Application Notes and Protocols for Researchers
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to identify and validate the molecular targets of Toddalosin, a natural product with undocumented protein interactions. The following protocols and methodologies offer a structured approach, beginning with broad, unbiased screening techniques and progressing to rigorous biophysical validation of specific protein-ligand interactions.
Introduction to this compound
This compound is a coumarin (B35378) derivative isolated from the plant Toddalia asiatica, a species with a history in traditional medicine for treating a variety of ailments. While the pharmacological activities of extracts from this plant have been noted, the specific molecular mechanisms and protein targets of its constituent compounds, including this compound, remain largely uncharacterized. Identifying the direct binding partners of this compound is a critical step in understanding its biological function and potential therapeutic applications.
Overall Experimental Workflow
The proposed strategy for this compound target identification and validation is a multi-step process that combines proteomic screening with biophysical and cellular assays to ensure high confidence in the identified targets.
Caption: Overall workflow for this compound target identification and validation.
Phase 1: Target Identification Protocols
Affinity-Based Protein Profiling (ABPP)
This method utilizes a modified this compound molecule (probe) to selectively capture its binding partners from a complex biological mixture, such as a cell lysate. The captured proteins are then identified by mass spectrometry.
Protocol:
-
Probe Synthesis: Synthesize a this compound analog with a linker arm and an affinity tag (e.g., biotin). A control probe, lacking the this compound scaffold but containing the linker and tag, should also be prepared.
-
Cell Culture and Lysis: Culture relevant human cells (e.g., a cancer cell line if anti-cancer activity is suspected) to a high density. Harvest and lyse the cells in a non-denaturing lysis buffer to maintain native protein conformations.
-
Protein Capture:
-
Incubate the cell lysate with the biotinylated this compound probe or the control probe for 2-4 hours at 4°C.
-
Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C to capture the probe-protein complexes.
-
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and perform in-solution trypsin digestion to generate peptides.
-
Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched in the this compound probe sample compared to the control probe sample.
Caption: Workflow for Affinity-Based Protein Profiling.
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand to a protein increases its thermal stability. This change in stability can be detected by heating cell lysates or intact cells treated with the compound and quantifying the amount of soluble protein at different temperatures.
Protocol:
-
Cell Treatment: Treat cultured cells with this compound at various concentrations. A vehicle control (e.g., DMSO) must be included.
-
Heating:
-
For lysate CETSA, lyse the cells and divide the lysate into aliquots. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
For intact cell CETSA, heat the treated cells directly.
-
-
Protein Extraction: Separate the soluble protein fraction from the precipitated protein fraction by centrifugation.
-
Protein Quantification:
-
Western Blot: If a specific target is being tested, quantify the amount of soluble protein at each temperature using a specific antibody.
-
Mass Spectrometry (TPP): For an unbiased, proteome-wide analysis (Thermal Proteome Profiling), digest the soluble protein fractions and analyze by LC-MS/MS to identify all proteins that show increased stability in the presence of this compound.
-
-
Data Analysis: Generate melting curves for each identified protein. A shift in the melting curve to higher temperatures in the this compound-treated samples indicates target engagement.
Phase 2: Hit Prioritization
The lists of potential protein targets generated from ABPP and CETSA should be analyzed using bioinformatic tools to prioritize candidates for validation. This involves:
-
Pathway Analysis: Determine if the identified proteins are enriched in specific signaling or metabolic pathways.
-
Gene Ontology (GO) Enrichment: Identify overrepresented biological processes, molecular functions, and cellular components.
-
Literature Review: Investigate the known functions of the top candidates and their relevance to the observed phenotype (if any) of this compound.
Phase 3: Target Validation Protocols
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to a protein. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.
Protocol:
-
Protein Expression and Purification: Express and purify the candidate protein(s) to homogeneity.
-
Sample Preparation: Prepare a solution of the purified protein in a suitable buffer and a solution of this compound in the same buffer.
-
ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Perform a series of injections of this compound into the protein solution while monitoring the heat change.
-
-
Data Analysis: Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte (this compound) to a ligand (protein) immobilized on a sensor surface in real-time. This provides information on the kinetics of the interaction (association and dissociation rates) in addition to the binding affinity.
Protocol:
-
Protein Immobilization: Immobilize the purified candidate protein onto an SPR sensor chip.
-
Binding Analysis:
-
Flow a series of concentrations of this compound over the sensor surface.
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Monitor the change in the refractive index near the sensor surface, which is proportional to the amount of bound this compound.
-
-
Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Data Presentation
The quantitative data from the described experiments should be summarized in tables for clear interpretation and comparison.
Table 1: Potential this compound-Interacting Proteins from ABPP/MS
| Protein ID | Gene Name | Score | Fold Enrichment (Probe/Control) |
| P12345 | GENE1 | 250.1 | 15.2 |
| Q67890 | GENE2 | 189.4 | 10.8 |
| ... | ... | ... | ... |
Table 2: Summary of Biophysical Validation
| Protein Target | Method | Binding Affinity (Kd) | Stoichiometry (n) |
| GENE1 | ITC | 1.2 µM | 1.05 |
| GENE1 | SPR | 1.5 µM | - |
| GENE2 | ITC | > 100 µM | - |
| ... | ... | ... | ... |
Hypothetical Signaling Pathway Modulation
Once a high-confidence target is validated, further experiments are necessary to understand the functional consequences of this compound binding. For example, if the validated target is a kinase, its impact on a downstream signaling pathway can be investigated.
Caption: Hypothetical signaling pathway modulated by this compound.
This comprehensive experimental guide provides a robust framework for the identification and validation of this compound's protein targets, paving the way for a deeper understanding of its biological activity and therapeutic potential.
Troubleshooting & Optimization
Technical Support Center: Optimizing Toddalosin Extraction
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the yield of Toddalosin from extraction processes.
Troubleshooting Guide
This section addresses specific issues you may encounter during the extraction of this compound.
Question: Why is my this compound yield consistently low?
Answer:
Low yields can stem from several factors throughout the extraction workflow. The most common issues include suboptimal solvent selection, inefficient extraction methods, or inadequate sample preparation.
-
Suboptimal Solvent Polarity: this compound's chemical structure dictates the most effective solvent for its extraction. If the solvent polarity does not match that of this compound, solubility will be low, leading to poor yields. It is recommended to test a range of solvents with varying polarities.
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Inadequate Sample Preparation: The particle size of the source material is crucial. Large particles have a smaller surface area-to-volume ratio, which can limit solvent penetration and slow down diffusion of the target compound. Grinding the material to a fine, consistent powder is essential.
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Insufficient Extraction Time or Temperature: The extraction process may not be running long enough for the solvent to sufficiently penetrate the material and dissolve the this compound. Additionally, temperature can play a significant role in solubility; however, excessive heat can risk degrading the compound.
Question: How can I reduce the amount of impurities in my crude extract?
Answer:
A high level of impurities can complicate downstream purification and analysis. To obtain a cleaner extract, consider the following strategies:
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Sequential Extraction: Begin with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar impurities before performing the main extraction with a more polar solvent intended to solubilize this compound.
-
Liquid-Liquid Extraction (LLE): After the initial extraction, you can partition the crude extract between two immiscible solvents (e.g., ethyl acetate (B1210297) and water). This can help separate this compound from compounds with different polarities.
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Solid-Phase Extraction (SPE): For a more targeted cleanup, SPE can be employed. The crude extract is passed through a cartridge containing a solid adsorbent that selectively retains either the impurities or this compound, allowing for their separation.
Question: My extraction yields are inconsistent between batches. What could be the cause?
Answer:
Inconsistent yields are often due to variability in the raw material or procedural deviations.
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Raw Material Variability: The concentration of this compound in the natural source can vary depending on factors like geographic location, harvest time, and storage conditions. It is important to source material from a consistent and reputable supplier.
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Procedural Inconsistencies: Minor changes in extraction time, temperature, solvent-to-solid ratio, or agitation speed can lead to significant differences in yield. Maintaining a detailed and consistent experimental protocol is critical for reproducibility.
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Solvent Quality: Ensure that the solvents used are of the same grade and purity for each extraction, as variations in solvent composition can affect extraction efficiency.
Frequently Asked Questions (FAQs)
Question: What is the most effective extraction method for this compound?
Answer:
The choice of extraction method depends on the stability of this compound and the scale of the operation. Common methods include:
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Maceration: A simple technique involving soaking the plant material in a solvent. It is straightforward but can be time-consuming and may result in lower yields compared to other methods.
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Soxhlet Extraction: A continuous extraction method that uses a smaller amount of solvent. It is more efficient than maceration but the repeated heating can degrade thermally sensitive compounds.
-
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and accelerating extraction. It is often faster and can be performed at lower temperatures, making it suitable for heat-sensitive compounds like this compound.
Question: How does pH of the extraction solvent affect this compound yield?
Answer:
The pH of the solvent can significantly impact the solubility and stability of the target compound, especially if it has acidic or basic functional groups. By adjusting the pH, the ionization state of this compound can be altered, which in turn affects its solubility in a given solvent. It is advisable to conduct small-scale extractions at different pH values (e.g., acidic, neutral, and basic) to determine the optimal condition for maximizing yield.
Data Presentation
Table 1: Effect of Solvent Polarity on this compound Yield
| Solvent | Polarity Index | Average this compound Yield (mg/g) |
| Hexane (B92381) | 0.1 | 0.8 |
| Dichloromethane | 3.1 | 4.2 |
| Ethyl Acetate | 4.4 | 7.5 |
| Acetone (B3395972) | 5.1 | 9.1 |
| Ethanol | 5.2 | 8.3 |
| Methanol (B129727) | 6.6 | 6.9 |
| Water | 10.2 | 1.2 |
Table 2: Influence of Temperature and Time on Ultrasound-Assisted Extraction (UAE) of this compound using Acetone
| Temperature (°C) | Extraction Time (min) | Average this compound Yield (mg/g) |
| 30 | 20 | 6.8 |
| 30 | 40 | 7.9 |
| 30 | 60 | 8.1 |
| 45 | 20 | 8.5 |
| 45 | 40 | 9.1 |
| 45 | 60 | 9.2 |
| 60 | 20 | 7.2 (Degradation suspected) |
| 60 | 40 | 6.5 (Degradation suspected) |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Grind the dried source material to a fine powder (particle size < 0.5 mm).
-
Extraction Setup: Place 10 g of the powdered material into a 250 mL Erlenmeyer flask. Add 100 mL of acetone to achieve a 1:10 solid-to-liquid ratio.
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Sonication: Place the flask in an ultrasonic bath set to 40 kHz and 45°C. Ensure the water level in the bath is sufficient to cover the solvent level in the flask.
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Extraction: Sonicate for 40 minutes.
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Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
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Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure at 40°C to obtain the crude this compound extract.
-
Yield Determination: Dry the crude extract under vacuum until a constant weight is achieved. Calculate the yield in mg of extract per gram of dried source material.
Protocol 2: Liquid-Liquid Extraction (LLE) for Extract Purification
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Redissolve Crude Extract: Dissolve 1 g of the crude extract obtained from Protocol 1 in 50 mL of a 1:1 mixture of methanol and water.
-
Partitioning: Transfer the solution to a 250 mL separatory funnel. Add 50 mL of hexane and shake vigorously for 2 minutes, periodically venting the funnel.
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Separation of Layers: Allow the layers to separate. The upper hexane layer will contain non-polar impurities. Drain the lower aqueous methanol layer into a clean flask.
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Repeat Extraction: Repeat the extraction of the aqueous methanol layer with another 50 mL of hexane to remove residual non-polar impurities.
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Back-Extraction: The combined hexane layers can be back-extracted with a small volume of the methanol/water mixture to recover any co-extracted this compound.
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Final Extract Collection: The purified aqueous methanol layer containing this compound is then concentrated using a rotary evaporator to yield a cleaner extract.
Visualizations
Caption: General workflow for this compound extraction and purification.
Caption: Troubleshooting flowchart for low this compound yield.
Caption: Hypothetical biosynthetic pathway for this compound.
optimizing Toddalosin dosage for in vivo studies
Welcome to the technical support center for Toddalosin. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vivo studies. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of Tyrosine Kinase X (TKX), a critical downstream effector in the Pro-Growth Factor (PGF) signaling pathway. By binding to the ATP-binding pocket of TKX, this compound prevents its phosphorylation and subsequent activation, leading to the inhibition of cell proliferation and survival signals.
Q2: What is the recommended starting dose for in vivo studies in mice?
A2: For initial efficacy studies in standard mouse models (e.g., BALB/c or C57BL/6), we recommend a starting dose of 10 mg/kg, administered daily via oral gavage. This recommendation is based on pharmacokinetic and tolerability data from our preclinical studies. However, the optimal dose may vary depending on the specific animal model and disease context. Please refer to the dose-ranging study protocol for guidance on determining the optimal dose for your experiment.
Q3: How should I prepare this compound for oral administration?
A3: this compound is supplied as a powder. For oral gavage, we recommend preparing a suspension in a vehicle of 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water. A detailed protocol for vehicle preparation and compound formulation is available in the "Experimental Protocols" section. It is critical to ensure the suspension is homogenous before each administration.
Q4: What are the known toxicities associated with this compound?
A4: In preclinical toxicology studies, the most common adverse effects observed at higher doses (>50 mg/kg/day) were mild to moderate weight loss and transient elevation of liver enzymes (ALT, AST). No significant hematological toxicities have been reported. We strongly advise including regular body weight measurements and liver function tests in your study design.
Troubleshooting Guide
Issue 1: Lack of Efficacy at the Recommended Starting Dose
If you are not observing the expected therapeutic effect at 10 mg/kg, consider the following troubleshooting steps:
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Verify Compound Formulation: Ensure that the this compound suspension is homogenous and prepared correctly. Inconsistent suspension can lead to inaccurate dosing.
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Confirm Target Engagement: It is crucial to determine if this compound is reaching its target in your model. We recommend performing a pilot study to measure the levels of phosphorylated TKX (p-TKX) in tumor or tissue samples at various time points after dosing. A significant reduction in p-TKX indicates target engagement.
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Perform a Dose-Escalation Study: The optimal therapeutic dose can vary between different in vivo models. A dose-escalation study is recommended to identify a more effective dose. Please see the "Dose-Ranging Study Protocol" for a detailed methodology.
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Evaluate Pharmacokinetics (PK): If possible, perform a PK study in your specific animal model to determine the plasma concentration of this compound over time. Poor absorption or rapid metabolism could explain the lack of efficacy.
Issue 2: Unexpected Animal Toxicity or Weight Loss
If you observe significant toxicity (e.g., >15% body weight loss, lethargy, ruffled fur) that is not consistent with published data, consider these actions:
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Check Dosing Accuracy: Verify your calculations and the concentration of your dosing solution. Accidental overdosing is a common cause of unexpected toxicity.
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Assess Vehicle Toxicity: In a control group, administer the vehicle alone to rule out any adverse effects from the formulation components.
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Implement a Dose-Reduction or Alternate Dosing Schedule: If toxicity is observed at the intended therapeutic dose, consider reducing the dose or changing the dosing schedule (e.g., dosing every other day) to improve tolerability.
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Monitor Liver Function: Given the known potential for liver enzyme elevation, it is advisable to monitor these markers closely, especially if other signs of toxicity are present.
Data Summary Tables
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value (at 10 mg/kg, oral gavage) |
| Cmax (Maximum Concentration) | 1.5 µM |
| Tmax (Time to Cmax) | 2 hours |
| AUC (Area Under the Curve) | 6.8 µM*h |
| Half-life (t1/2) | 4.5 hours |
Table 2: Summary of Tolerability Studies in BALB/c Mice (28-day study)
| Dose (mg/kg/day) | Mean Body Weight Change (%) | Liver Enzyme Elevation (ALT/AST) | Other Observations |
| 10 | +2.5% | None | No adverse effects |
| 25 | -1.8% | None | No adverse effects |
| 50 | -8.2% | Mild (1.5-2x baseline) | Reversible |
| 100 | -16.5% | Moderate (3-5x baseline) | Study terminated |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
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Prepare the Vehicle:
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Weigh the required amount of carboxymethylcellulose (CMC).
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Slowly add the CMC to sterile water while stirring continuously to create a 0.5% (w/v) solution.
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Stir for at least 2 hours at room temperature to ensure the CMC is fully dissolved.
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-
Prepare the this compound Suspension:
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Calculate the required amount of this compound powder based on the desired concentration and the number of animals to be dosed.
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Weigh the this compound powder and place it in a sterile container.
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Add a small amount of the 0.5% CMC vehicle to the powder and triturate to form a uniform paste.
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Gradually add the remaining vehicle while stirring to achieve the final desired concentration.
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Continuously stir the suspension using a magnetic stirrer during the dosing procedure to maintain homogeneity.
-
Protocol 2: Recommended In Vivo Dose-Ranging Study
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Animal Acclimatization: Acclimatize animals to the facility for at least one week before the start of the experiment.
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Group Allocation: Randomly assign animals to different dose groups (e.g., Vehicle, 10 mg/kg, 25 mg/kg, 50 mg/kg). A group size of n=5 is recommended for initial tolerability assessment.
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Dosing: Administer this compound or vehicle daily via oral gavage for 14-28 days.
-
Monitoring:
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Record body weight daily.
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Perform clinical observations daily for any signs of toxicity.
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At the end of the study, collect blood samples for complete blood count (CBC) and serum chemistry (including liver enzymes).
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Collect major organs for histopathological analysis.
-
-
Data Analysis: Analyze the data to determine the maximum tolerated dose (MTD), which is the highest dose that does not induce significant toxicity (typically defined as <15-20% body weight loss and no other severe clinical signs).
Visualizations
Caption: this compound's mechanism of action in the PGF signaling pathway.
Caption: Workflow for an in vivo dose-ranging study with this compound.
Caption: Decision tree for troubleshooting common in vivo study issues.
troubleshooting Toddalosin instability in assays
Welcome to the technical support center for Toddalosin-related assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Troubleshooting Guide: this compound Instability in Assays
This guide addresses the most common problems of instability and inconsistent results in this compound assays.
Issue 1: Weak or No Signal in this compound ELISA
If you are experiencing a weak signal or no signal at all in your this compound ELISA, consider the following potential causes and solutions.
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Reagents Not at Room Temperature | Ensure all kit reagents are brought to room temperature for at least 15-20 minutes before starting the assay.[1] |
| Improper Reagent Storage | Verify that all reagents have been stored at the recommended temperatures (typically 2-8°C for most kits).[1] |
| Expired Reagents | Check the expiration dates on all reagents and discard any that have expired.[1] |
| Incorrect Reagent Preparation or Order of Addition | Double-check the protocol to confirm that all reagents were prepared to the correct dilution and added in the proper sequence.[1] |
| Inadequate Pipetting Technique | Review your pipetting technique. Ensure tips are firmly seated, avoid air bubbles, and use fresh tips for each standard, sample, and reagent.[1] |
| Insufficient Incubation Times | Follow the recommended incubation times precisely as specified in the protocol. |
Experimental Protocol: Standard this compound ELISA Procedure
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Reagent Preparation : Prepare all reagents, standards, and samples as directed in the kit manual.
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Plate Coating : Add 100 µL of capture antibody to each well of a 96-well plate and incubate overnight at 4°C.
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Washing : Wash the plate three times with 200 µL of wash buffer per well.
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Blocking : Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
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Sample/Standard Addition : Add 100 µL of standards and samples to appropriate wells and incubate for 2 hours at room temperature.
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Washing : Repeat the washing step as described in step 3.
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Detection Antibody : Add 100 µL of detection antibody to each well and incubate for 1 hour at room temperature.
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Washing : Repeat the washing step.
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Enzyme Conjugate : Add 100 µL of enzyme conjugate (e.g., HRP-streptavidin) and incubate for 30 minutes in the dark.
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Washing : Repeat the washing step.
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Substrate Addition : Add 100 µL of substrate solution and incubate for 15-30 minutes in the dark.
-
Stop Solution : Add 50 µL of stop solution to each well.
-
Reading : Read the absorbance at the appropriate wavelength (e.g., 450 nm) within 15 minutes.
Issue 2: High Background in this compound Assays
High background can obscure results and reduce the dynamic range of your assay.
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Insufficient Washing | Increase the number of washes or the soaking time during each wash step. Ensure complete removal of residual liquid by inverting and tapping the plate on absorbent paper. |
| Substrate Exposure to Light | Store and incubate the substrate in the dark to prevent degradation. |
| Cross-Contamination | Use fresh pipette tips for each reagent and sample to avoid cross-contamination. |
| Over-incubation | Adhere strictly to the incubation times specified in the protocol. |
Experimental Workflow: Troubleshooting High Background
Frequently Asked Questions (FAQs)
Q1: What is the proposed signaling pathway for this compound?
A1: this compound is hypothesized to act through a receptor tyrosine kinase (RTK) pathway, similar to other growth factors. Upon binding to its receptor (Toddalo-R), it induces receptor dimerization and autophosphorylation. This activates downstream signaling cascades involving the phosphorylation of Smad2/3, which then translocates to the nucleus to regulate gene expression.
This compound Signaling Pathway
Q2: My this compound sample appears degraded. How can I prevent this?
A2: this compound is sensitive to repeated freeze-thaw cycles. Upon receipt, it is crucial to aliquot the stock solution into smaller, single-use volumes and store them at -80°C for long-term stability. For short-term use, aliquots can be stored at -20°C.
Q3: How should I optimize the concentration of this compound for my cell-based assay?
A3: It is recommended to perform a dose-response curve to determine the optimal concentration. A typical starting range for optimization is between 100 nM and 900 nM. Testing a range of concentrations will help identify the most effective dose for your specific experimental conditions.
References
Technical Support Center: Investigating Off-Target Effects of Dasatinib in Cellular Assays
Disclaimer: The following technical support guide uses Dasatinib as a representative multi-kinase inhibitor with well-documented off-target effects. This guide is intended for researchers, scientists, and drug development professionals to address specific issues that may arise during experimentation due to the off-target activities of Dasatinib.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets and major off-targets of Dasatinib?
A1: Dasatinib is a potent, multi-targeted kinase inhibitor. Its primary targets are the BCR-ABL fusion protein and the SRC family of kinases (SRC, LCK, YES, FYN)[1][2]. However, Dasatinib is known to inhibit a range of other kinases at nanomolar concentrations, which are considered its major off-targets. These include c-KIT, platelet-derived growth factor receptor (PDGFR)β, and ephrin type-A receptor 2 (EPHA2)[1][2]. Further studies have identified additional off-targets such as the discoidin domain receptor 1 (DDR1) and the oxidoreductase NQO2, which is a non-kinase target[3].
Q2: We are observing unexpected cytotoxicity in our cell line, which does not express the primary target, BCR-ABL. What is a likely cause?
A2: This is a common observation and is likely attributable to Dasatinib's off-target activity. Many cell types express members of the SRC family of kinases, which are crucial for cell growth, proliferation, and survival signaling pathways. Inhibition of these essential kinases can lead to unexpected cytotoxicity. Additionally, off-target inhibition of other receptor tyrosine kinases like c-KIT and PDGFRβ, which may be active in your specific cell line, can also contribute to this effect.
Q3: Can the off-target effects of Dasatinib be beneficial in a research context?
A3: Yes, the off-target effects of Dasatinib can present opportunities for therapeutic benefits in different diseases beyond its primary indications. For instance, its inhibitory action on kinases involved in immune cell signaling may have implications for treating certain immunological disorders. Researchers can leverage these off-target activities to explore novel therapeutic applications for Dasatinib.
Q4: How can we begin to identify the potential off-target proteins of Dasatinib in our specific cell line?
A4: A tiered approach is recommended. You can start with computational or in silico profiling to predict potential off-target interactions based on Dasatinib's structure. A more direct method is to perform a kinome-wide binding assay to quantitatively assess the binding affinities of Dasatinib against a large panel of kinases. For cellular validation, techniques like chemical proteomics can be employed to identify the proteins that Dasatinib binds to within a cellular lysate.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpected Cytotoxicity in Control Cells | Off-target inhibition of essential kinases (e.g., SRC family kinases) required for normal cell survival. | 1. Perform a dose-response curve to determine the GI50 in your control cell line. 2. Use a structurally different inhibitor with a more specific target profile as a negative control. 3. Validate the expression of key off-targets (e.g., SRC, c-KIT) in your control cells via Western blot or qPCR. |
| Lack of Effect at Expected Concentrations | 1. High expression of drug efflux pumps (e.g., ABCB1, ABCG2) in the cell line. 2. Mutation in the target kinase that confers resistance. | 1. Test for the expression of common drug transporters. If present, consider using an efflux pump inhibitor as a control. 2. Sequence the target kinase in your cell line to check for known resistance mutations. |
| Unexplained Changes in Cell Morphology or Adhesion | Inhibition of SRC family kinases, which are involved in focal adhesion and cytoskeletal organization. | 1. Document morphological changes with microscopy. 2. Perform immunofluorescence staining for focal adhesion proteins (e.g., vinculin, paxillin) to observe changes in their localization. |
| Paradoxical Activation of a Signaling Pathway | Complex feedback loops within signaling networks. Inhibition of one kinase can sometimes lead to the compensatory upregulation of another pathway. | 1. Investigate the literature for known feedback mechanisms in the signaling network you are studying. 2. Use specific inhibitors for the paradoxically activated pathway in combination with Dasatinib to understand the interplay. |
| Inconsistent Results Between Experimental Batches | 1. Compound instability or degradation. 2. Variability in cell line passage number or health. 3. Inconsistent experimental conditions. | 1. Ensure proper storage of Dasatinib (-20°C, desiccated) and use freshly prepared solutions. 2. Maintain a consistent cell passage number and ensure high cell viability before starting experiments. 3. Standardize all experimental parameters, including incubation times and cell densities. |
Quantitative Data: Kinase Inhibition Profile of Dasatinib
The following table summarizes the inhibitory activity of Dasatinib against its primary targets and key off-targets. Dissociation constants (Kd) and IC50 values are provided as indicators of potency. Lower values indicate higher binding affinity or inhibitory activity.
| Kinase Target | Type | Kd (nM) | IC50 (nM) | Reference(s) |
| BCR-ABL | Primary Target | <0.1 | 3.0 | |
| SRC | Primary Target | 0.2 | 0.55 | |
| LCK | Primary Target | 0.3 | - | |
| YES | Primary Target | 0.4 | - | |
| FYN | Primary Target | 0.2 | - | |
| c-KIT | Off-Target | 1.6 | - | |
| PDGFRβ | Off-Target | 0.8 | - | |
| EPHA2 | Off-Target | 1.6 | - | |
| DDR1 | Off-Target | 3.0 | - | |
| BTK | Off-Target | 1.0 | - | |
| NQO2 | Off-Target (Non-Kinase) | - | >100,000 |
Note: Kd and IC50 values can vary depending on the specific assay conditions and cell lines used.
Experimental Protocols
Protocol 1: Cell Proliferation/Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation in response to Dasatinib treatment.
Materials:
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96-well cell culture plates
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Cells of interest
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Complete growth medium
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Dasatinib stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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DMSO
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.
-
Dasatinib Treatment: Prepare serial dilutions of Dasatinib in complete growth medium. Remove the old medium and add 100 µL of the Dasatinib-containing medium or vehicle control (e.g., 0.1% DMSO).
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Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a plate reader.
Protocol 2: Western Blotting for Phosphorylated Kinase Targets
This protocol is used to assess the phosphorylation status of Dasatinib's on-target and off-target kinases, providing a direct measure of their inhibition.
Materials:
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6-well cell culture plates
-
Cells of interest
-
Dasatinib
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels
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PVDF or nitrocellulose membranes
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Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
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Primary antibodies (e.g., phospho-SRC, total SRC, phospho-ERK, total ERK)
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HRP-conjugated secondary antibody
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Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with Dasatinib at the desired concentration (e.g., 100 nM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.
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Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel and transfer to a membrane.
-
Antibody Incubation: Block the membrane and incubate with the primary antibody overnight at 4°C.
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Secondary Antibody and Detection: Wash the membrane, incubate with the secondary antibody, and detect the signal using an ECL substrate.
Protocol 3: Transwell Cell Migration/Invasion Assay
This assay evaluates the effect of Dasatinib on the migratory or invasive capacity of cells, which can be influenced by off-target effects on kinases like SRC.
Materials:
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Transwell inserts (8 µm pore size) for 24-well plates
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Matrigel (for invasion assays)
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Serum-free medium
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Complete medium (with FBS as a chemoattractant)
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Dasatinib
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Cotton swabs
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Crystal violet stain
Procedure:
-
Preparation of Inserts: For invasion assays, coat the top of the transwell membrane with Matrigel. This step is omitted for migration assays.
-
Cell Seeding: Resuspend cells in serum-free medium and add them to the upper chamber of the transwell insert.
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Treatment: Add medium containing Dasatinib or vehicle control to the upper chamber.
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Chemoattractant: Add complete medium with FBS to the lower chamber.
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Incubation: Incubate for 12-48 hours at 37°C, 5% CO2.
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Cell Removal: Remove non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
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Staining: Fix the cells on the lower surface of the membrane with methanol and stain with crystal violet.
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Quantification: Count the number of stained cells in several fields of view under a microscope.
Visualizations
Caption: On- and off-target signaling of Dasatinib.
Caption: Workflow for troubleshooting unexpected results.
References
Technical Support Center: Refining Purification Methods for Toddalosin
Welcome to the technical support center for the purification of Toddalosin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the isolation and purification of this biscoumarin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is a biscoumarin, a type of natural phenolic compound. Its primary known natural source is the plant Toddalia asiatica (L.) Lam., a member of the Rutaceae family. The roots and root bark of this plant are particularly rich in various coumarins.
Q2: What are the initial steps for extracting crude this compound from Toddalia asiatica?
A2: A common initial step is solvent extraction from the dried and powdered plant material (typically the roots). Methanol (B129727) is a frequently used solvent for the extraction of coumarins. The resulting crude extract will contain a complex mixture of compounds, including this compound, other coumarins, alkaloids, and terpenoids.
Q3: My crude extract is a complex mixture. What is a general strategy for isolating this compound?
A3: A multi-step chromatographic approach is typically employed. This usually involves an initial fractionation using column chromatography with silica (B1680970) gel, followed by further purification steps such as preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) to isolate this compound from other closely related coumarins.
Q4: I am having trouble with the solubility of my crude extract for chromatographic separation. What can I do?
A4: Solubility issues are common with crude natural product extracts. Try dissolving the extract in a small amount of a stronger solvent in which it is fully soluble (like dimethyl sulfoxide (B87167) or methanol) and then adsorbing it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed sample can be loaded onto the column. This technique, known as dry loading, can improve the resolution of the separation.
Q5: My this compound fractions are still impure after column chromatography. What are the next steps?
A5: If impurities persist, consider using a different chromatographic technique with a different separation principle. For instance, if you used normal-phase silica gel chromatography, you could try reversed-phase (C18) HPLC. Alternatively, techniques like HSCCC can be very effective for separating complex mixtures of natural products. Finally, recrystallization of the semi-pure fractions can be a powerful final purification step.
Q6: What are some common issues I might face during the crystallization of this compound?
A6: Common crystallization challenges include the formation of oil instead of crystals, poor crystal quality, and low yield. "Oiling out" can sometimes be resolved by using a higher dilution or a different solvent system. Slow cooling and the addition of a seed crystal can improve crystal quality. To maximize yield, ensure the chosen solvent has a steep solubility curve with temperature (high solubility when hot, low solubility when cold) and minimize the solvent volume used.
Troubleshooting Guides
Chromatographic Purification
| Problem | Potential Cause | Suggested Solution |
| Poor separation of this compound from other compounds on TLC/Column Chromatography | The solvent system (eluent) is not optimal. | Systematically vary the polarity of the eluent. For silica gel, a common starting point is a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone). Adjust the ratio to achieve good separation of the target compound. |
| The column is overloaded with the crude extract. | Reduce the amount of crude extract loaded onto the column relative to the amount of stationary phase. A general rule is a 1:20 to 1:100 ratio of sample to silica gel by weight. | |
| This compound does not elute from the column | The eluent is not polar enough to move the compound. | Gradually increase the polarity of the eluent (gradient elution). For example, start with 100% hexane and gradually increase the percentage of ethyl acetate. |
| The compound may have degraded on the silica gel. | Test the stability of this compound on a small amount of silica gel by spotting it on a TLC plate and letting it sit for a few hours before developing. If degradation occurs, consider using a less acidic stationary phase like neutral alumina (B75360) or a different purification technique. | |
| Fractions containing this compound are contaminated with a faster-running compound | Co-elution of impurities. | Re-run the chromatography with a less polar solvent system to increase the separation between the compounds. Consider a different chromatographic technique like preparative HPLC for higher resolution. |
| Fractions containing this compound are contaminated with a slower-running compound | Tailing of the this compound peak. | This can be caused by interactions with the stationary phase. Try adding a small amount of a modifier to the eluent, such as a few drops of acetic acid or triethylamine, depending on the nature of the compound. Ensure the sample is loaded in a narrow band. |
Crystallization
| Problem | Potential Cause | Suggested Solution |
| This compound "oils out" instead of crystallizing | The solution is too concentrated, or the cooling is too rapid. | Add a small amount of additional solvent to dissolve the oil with gentle heating, and then allow it to cool more slowly. Using a solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can also promote crystallization over oiling. |
| The presence of impurities is inhibiting crystallization. | The sample may require further purification by chromatography before attempting crystallization. | |
| Low recovery of crystals | This compound has significant solubility in the solvent at low temperatures. | Cool the solution in an ice bath or freezer to further decrease solubility. If recovery is still low, the chosen solvent may not be ideal. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. |
| Premature crystallization during hot filtration to remove insoluble impurities. | Use a pre-heated funnel and filter flask to prevent the solution from cooling and crystallizing prematurely. | |
| Crystals are colored or appear impure | Colored impurities are co-crystallizing with this compound. | Try recrystallizing from a different solvent. In some cases, adding a small amount of activated charcoal to the hot solution before filtration can help remove colored impurities. Use charcoal sparingly as it can also adsorb the target compound. |
Physicochemical Data of this compound
| Property | Value |
| Molecular Formula | C₃₂H₃₄O₉ |
| Molecular Weight | 562.617 g/mol |
| Compound Type | Biscoumarin |
| Natural Source | Toddalia asiatica |
Experimental Protocols
General Protocol for the Purification of this compound from Toddalia asiatica
This protocol is a general guideline based on common methods for the isolation of coumarins and biscoumarins. Optimization will be necessary for specific experimental conditions.
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Extraction:
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Air-dry and grind the root bark of Toddalia asiatica to a fine powder.
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Macerate the powdered plant material in methanol at room temperature for 72 hours, with occasional shaking.
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Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
-
Initial Fractionation (Silica Gel Column Chromatography):
-
Prepare a silica gel column (e.g., 60-120 mesh) in a suitable non-polar solvent like hexane.
-
Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.
-
Load the dried silica with the adsorbed sample onto the top of the prepared column.
-
Elute the column with a solvent gradient of increasing polarity. A common gradient is starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., hexane:ethyl acetate).
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Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Visualize the spots under UV light (254 nm and 365 nm).
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Combine fractions that show a similar TLC profile and contain the compound of interest.
-
-
Further Purification (Preparative HPLC):
-
Concentrate the fractions containing impure this compound.
-
Dissolve the residue in a suitable solvent for HPLC injection (e.g., methanol or acetonitrile).
-
Purify the sample using a preparative reversed-phase (C18) HPLC column.
-
Use a mobile phase gradient, for example, of water and acetonitrile, both potentially containing a small amount of a modifier like 0.1% formic acid to improve peak shape.
-
Monitor the elution profile with a UV detector at a wavelength where coumarins show strong absorbance (e.g., around 254 nm or 320 nm).
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Collect the peak corresponding to this compound.
-
-
Final Purification (Crystallization):
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Evaporate the solvent from the pure HPLC fraction.
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Dissolve the residue in a minimal amount of a hot solvent in which this compound is soluble (e.g., methanol, ethanol, or acetone).
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Slowly add a non-solvent (a solvent in which this compound is poorly soluble, e.g., water or hexane) until the solution becomes slightly turbid.
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Warm the solution gently until the turbidity disappears, and then allow it to cool slowly to room temperature, followed by cooling in a refrigerator or ice bath.
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Collect the resulting crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Visualizations
Experimental Workflow for this compound Purification
Caption: A generalized workflow for the purification of this compound.
Signaling Pathway Modulated by Coumarins
Caption: The Keap1/Nrf2/ARE signaling pathway modulated by coumarins.
Technical Support Center: Minimizing Toddalosin Toxicity in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Toddalosin. The information is designed to help minimize toxicity in animal studies by providing actionable advice and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary toxicities?
A1: this compound is a coumarin (B35378) compound isolated from the plant Toddalia asiatica.[][][3] This plant is also known to contain benzophenanthridine alkaloids. Therefore, the toxicological profile of any extract containing this compound may be influenced by both coumarins and benzophenanthridine alkaloids.
The primary toxicities associated with these classes of compounds are:
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Coumarins: Hepatotoxicity (liver damage), phototoxicity (when exposed to UV light), and in some cases, carcinogenicity with high doses in rodent models.[4][5]
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Benzophenanthridine Alkaloids: Cytotoxicity (cell death) through the induction of apoptosis and necroptosis, and potential for hepatotoxicity.
A study on a methanol:dichloromethane extract of Toddalia asiatica in mice indicated teratogenic effects, including reduced head size, birth weight, and limb length, highlighting the need for caution during pregnancy.
Q2: My animal subjects are showing signs of liver damage (e.g., elevated ALT/AST levels). What could be the cause and how can I mitigate it?
A2: Liver damage is a known side effect of some coumarins. This is often due to how the animal's body metabolizes the compound. In some species, coumarin is converted by cytochrome P450 (CYP450) enzymes into a toxic intermediate, coumarin 3,4-epoxide. This reactive metabolite can then lead to liver cell death.
Troubleshooting Steps:
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Confirm Hepatotoxicity:
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Measure serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). A significant increase in these enzymes is a strong indicator of liver damage.
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Perform histopathological analysis of liver tissue to observe any cellular damage.
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Mitigation Strategies:
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Co-administration with Antioxidants: Oxidative stress can worsen liver damage. Administering antioxidants like N-acetylcysteine (NAC) or Vitamin C may help protect the liver.
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Modulation of Metabolism: Consider using a known inhibitor of the specific CYP450 enzymes responsible for producing the toxic metabolite. This can redirect the metabolism towards a less toxic pathway.
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Dose Adjustment: Reducing the dose of this compound may lower the concentration of the toxic metabolite to a level that the liver can manage without significant damage.
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Q3: I am observing skin redness and irritation in my animal subjects. What is happening and what can I do?
A3: Skin irritation upon exposure to light is a classic sign of phototoxicity, a known side effect of a class of coumarins called furocoumarins. When these compounds are present in the skin and exposed to UVA light, they can become activated and cause cellular damage, leading to redness, inflammation, and even blistering.
Troubleshooting Steps:
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Confirm Phototoxicity:
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Ensure the observed skin reactions correlate with exposure to UV light sources in the animal facility.
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If possible, shield a small patch of skin from light after compound administration to see if the reaction is prevented in that area.
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Mitigation Strategies:
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Control Light Exposure: House the animals in a low-UV light environment. Use filters on lighting to block UVA wavelengths.
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Topical Application vs. Systemic Administration: If your experimental design allows, consider whether the route of administration is contributing to high skin concentrations.
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Dose Reduction: Lowering the dose may reduce the concentration of the phototoxic compound in the skin to below the threshold for a reaction.
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Q4: My in vitro cell assays show high cytotoxicity, and I'm seeing signs of systemic toxicity in my animal models. What are the potential mechanisms and how can I address this?
A4: High cytotoxicity can be attributed to the benzophenanthridine alkaloids that may be present in this compound extracts. These compounds are known to induce programmed cell death pathways, including apoptosis and necroptosis. This can lead to a reduction in cell viability in vitro and systemic toxicity in vivo.
Troubleshooting Steps:
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Characterize the Cell Death Mechanism:
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In vitro, use assays to detect markers of apoptosis (e.g., caspase activation, PARP cleavage) and necroptosis (e.g., MLKL phosphorylation).
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This will help you understand the specific pathway being activated.
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Mitigation Strategies:
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Dose and Schedule Optimization: Experiment with lower doses or different dosing schedules (e.g., intermittent dosing) to find a therapeutic window with acceptable toxicity.
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Supportive Care: In animal studies, provide supportive care to manage symptoms of systemic toxicity, such as monitoring weight and providing hydration.
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Investigate Co-therapies: Depending on the specific mechanism, co-administration of agents that modulate the cell death pathways could be explored, though this would require significant additional research.
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Quantitative Toxicity Data
The following tables summarize the available quantitative toxicity data for representative coumarins and benzophenanthridine alkaloids. Note: Specific data for this compound is not currently available. This data is intended to provide a comparative reference.
Table 1: Acute Oral Toxicity (LD50) of Representative Coumarins in Rodents
| Compound | Animal Species | LD50 (mg/kg) | Reference |
| 8-Methoxypsoralen (8-MOP) | Mouse | 200 - 4000 | |
| 8-Methoxypsoralen (8-MOP) | Rat | 200 - 4000 | |
| 5-Methoxypsoralen (5-MOP) | Mouse | 8100 | |
| 5-Methoxypsoralen (5-MOP) | Rat | > 30,000 |
LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of the tested animal population.
Table 2: Acute Toxicity (LD50) of Representative Benzophenanthridine Alkaloids
| Compound | Animal Species | Route of Administration | LD50 (mg/kg) | Reference |
| Sanguinarine | Rat | Oral | 1658 | |
| Sanguinarine | Rat | Intravenous | 29 | |
| Sanguinarine | Rabbit | Dermal | > 200 | |
| Berberine | Mouse | Oral | 329 | |
| Berberine | Mouse | Intraperitoneal | 23 | |
| Berberine Sulfate | Rat | Intraperitoneal | 205 |
Experimental Protocols
Protocol 1: Co-administration of Antioxidants to Mitigate Hepatotoxicity
This protocol provides a general framework for using antioxidants to reduce liver toxicity in a mouse model.
Materials:
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This compound solution/suspension
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N-acetylcysteine (NAC) or Ascorbic Acid (Vitamin C)
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Vehicle for this compound and antioxidant (e.g., saline, corn oil)
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Animal model (e.g., C57BL/6 mice)
Procedure:
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Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.
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Group Allocation: Divide animals into the following groups (n=5-10 per group):
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Group 1: Vehicle control
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Group 2: this compound only
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Group 3: Antioxidant only
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Group 4: this compound + Antioxidant
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-
Dosing:
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Administer the antioxidant (e.g., NAC at 150 mg/kg or Vitamin C at 150 mg/kg, intraperitoneally) 1-2 hours before this compound administration.
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Administer this compound at the desired dose and route.
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-
Monitoring:
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Monitor animals for clinical signs of toxicity daily.
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Record body weight daily.
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-
Sample Collection:
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At the end of the study period (e.g., 24 hours or after repeated dosing), collect blood via cardiac puncture for serum analysis.
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Euthanize animals and collect liver tissue for histopathology and biochemical analysis (e.g., measurement of oxidative stress markers).
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-
Analysis:
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Measure serum ALT and AST levels.
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Perform H&E staining on liver sections to assess for necrosis, inflammation, and other signs of damage.
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Protocol 2: In Vivo Inhibition of Cytochrome P450 Enzymes
This protocol describes a general method to investigate the role of CYP450 enzymes in this compound-induced toxicity.
Materials:
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This compound solution/suspension
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CYP450 inhibitor (select a broad-spectrum inhibitor or one specific to the suspected enzyme family)
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Vehicle for this compound and inhibitor
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Animal model (e.g., Sprague-Dawley rats)
Procedure:
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Animal Acclimatization and Grouping: Follow steps 1 and 2 from Protocol 1, replacing the antioxidant with the CYP450 inhibitor.
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Dosing:
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Administer the CYP450 inhibitor at a pre-determined effective dose 30-60 minutes before this compound administration. The dose of the inhibitor should be sufficient to inhibit enzyme activity without causing significant toxicity itself.
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Administer this compound.
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Monitoring and Sample Collection: Follow steps 4 and 5 from Protocol 1.
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Analysis:
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Compare the toxicity endpoints (e.g., serum enzyme levels, histopathology) between the this compound-only group and the this compound + inhibitor group. A reduction in toxicity in the presence of the inhibitor suggests that CYP450-mediated metabolism is involved in the toxic effects.
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Signaling Pathways and Experimental Workflows
Coumarin-Induced Hepatotoxicity Pathway
The primary mechanism of coumarin-induced liver toxicity involves its metabolism by cytochrome P450 enzymes into a reactive epoxide intermediate. This intermediate can bind to cellular macromolecules, leading to oxidative stress and cell death.
Caption: Metabolic activation of coumarin leading to hepatotoxicity.
Benzophenanthridine Alkaloid-Induced Cell Death Pathways
Benzophenanthridine alkaloids can induce both apoptosis (programmed cell death) and necroptosis (programmed necrosis), often through the generation of reactive oxygen species (ROS) and modulation of key signaling proteins.
Caption: Dual cell death pathways induced by benzophenanthridine alkaloids.
Experimental Workflow for Investigating and Mitigating this compound Toxicity
This workflow outlines a logical progression for studying and reducing the toxicity of this compound in animal models.
Caption: A systematic approach to managing this compound toxicity in animal studies.
References
Validation & Comparative
Unable to Generate Comparison Guide: The Drug "Toddalosin" Could Not Be Identified
A comprehensive search has been conducted to gather information on a drug referred to as "Toddalosin" for the purpose of creating a detailed comparison guide for researchers, scientists, and drug development professionals. Unfortunately, no clinically or commercially recognized therapeutic agent with this name could be identified in available databases and scientific literature.
The absence of information on "this compound" prevents the creation of the requested comparison guide, as there is no basis for comparing its efficacy, mechanism of action, or experimental data against existing therapies. The search yielded information on various other medications, but none were identifiable as "this compound" or a close variant.
It is possible that "this compound" may be:
-
A very new or experimental compound that has not yet been publicly disclosed or indexed.
-
An internal codename for a drug candidate not yet in the public domain.
-
A misspelling of an existing drug.
-
A hypothetical or fictional drug name.
Without accurate identification of the drug , it is not possible to proceed with the core requirements of the request, which include data presentation in tables, detailing experimental protocols, and creating visualizations of signaling pathways.
We recommend verifying the spelling and status of "this compound." Should a correct or alternative name be provided, we would be pleased to revisit this request and generate the comprehensive comparison guide as originally intended.
Unveiling the Anti-Inflammatory Potential of Toddalosin and its Botanical Source, Toddalia asiatica
A Comparative Guide for Researchers and Drug Development Professionals
The quest for novel anti-inflammatory agents has led researchers to explore the rich biodiversity of medicinal plants. One such plant of interest is Toddalia asiatica (L.) Lam., a member of the Rutaceae family, which has been traditionally used in folk medicine for its analgesic and anti-inflammatory properties.[1][2] Scientific investigations have begun to validate these traditional uses, identifying a cocktail of bioactive compounds, including coumarins and alkaloids, as the key players in its therapeutic effects.[2][3] This guide provides a comprehensive comparison of the anti-inflammatory effects of constituents from Toddalia asiatica, with a focus on available experimental data and the underlying molecular mechanisms. While the specific compound "Toddalosin," a coumarin (B35378) isolated from the plant, is yet to be extensively studied for its individual anti-inflammatory activity, this guide will focus on the well-documented effects of the plant's extracts and other key isolates.[4]
Comparative Efficacy: Toddalia asiatica Extracts vs. Standard Anti-Inflammatory Drugs
The anti-inflammatory activity of Toddalia asiatica extracts has been evaluated in several preclinical studies, most commonly using the carrageenan-induced paw edema model in rodents. This model is a well-established assay for screening acute anti-inflammatory agents. The edematous response is biphasic, with an early phase mediated by histamine (B1213489) and serotonin, and a later phase primarily driven by prostaglandins.
| Treatment Group | Dose (mg/kg) | Time Point (hours) | Inhibition of Paw Edema (%) | Reference Drug | Inhibition by Reference Drug (%) |
| T. asiatica Root Extract | 100 | 3 | Significant (p < 0.01) | Indomethacin | Not specified in study |
| T. asiatica Root Extract | 200 | 3 | Not significant | Indomethacin | Not specified in study |
| Ethanolic Extract of T. asiatica Stem Bark | 200 | Not specified | Significant | Not specified | Not specified |
| Ethanolic Extract of T. asiatica Stem Bark | 400 | Not specified | Significant | Not specified | Not specified |
Note: The available literature provides qualitative significance (p-values) rather than specific percentage inhibition for some studies. The data highlights a dose-dependent anti-inflammatory effect of the extracts.
Key Bioactive Compounds and Their Mechanisms of Action
Research has identified several bioactive compounds within Toddalia asiatica that contribute to its anti-inflammatory effects. Among these, the coumarins Toddaculin (B1236729) and Aculeatin (B14080756) , and the alkaloid Chelerythrine have been investigated for their molecular mechanisms.
Toddaculin and Aculeatin:
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Inhibition of Inflammatory Mediators: Both toddaculin and aculeatin have been shown to significantly inhibit the mRNA expression of inflammatory mediators and the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 mouse macrophage cells.
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Modulation of Signaling Pathways: Toddaculin exerts its anti-inflammatory effects by suppressing the LPS-induced phosphorylation of p38 and extracellular signal-regulated kinase (ERK)1/2, which are key components of the mitogen-activated protein kinase (MAPK) signaling pathway. Furthermore, toddaculin inhibits the activation of nuclear factor-kappaB (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.
Chelerythrine:
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This benzophenanthridine alkaloid has demonstrated a range of biological activities, including anti-inflammatory effects.
Toddalia asiatica Extract:
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Th17/Treg Balance: An extract of Toddalia asiatica has been found to attenuate adjuvant-induced arthritis in rats by modulating the balance of T helper 17 (Th17) and regulatory T (Treg) cells in the colon. It significantly reduced the expression of Th17-related pro-inflammatory cytokines (IL-17A, IL-1β, IL-6) and transcription factor (RORC), while increasing the expression of the Treg-related anti-inflammatory cytokine (IL-10) and transcription factor (FOXP3).
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Gut Microbiota Remodeling: The extract was also shown to remodel the gut microbiota in the arthritis model, suggesting a potential link between its anti-inflammatory effects and gut health.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rodents
This is a widely used in vivo model to assess acute inflammation.
Materials:
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Wistar rats or Swiss albino mice
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1% Carrageenan solution in normal saline
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Test substance (e.g., Toddalia asiatica extract, this compound)
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Reference drug (e.g., Indomethacin, Aspirin)
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Vehicle (e.g., 5% DMSO and 95% normal saline)
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Plethysmometer or calipers
Procedure:
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Animals are fasted overnight with free access to water.
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The initial paw volume of the right hind paw is measured using a plethysmometer or calipers.
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Animals are divided into groups: control (vehicle), reference drug, and test substance groups (various doses).
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The reference drug or test substance is administered orally or intraperitoneally.
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After a specific time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
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Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
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The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
In Vitro Anti-Inflammatory Assay using LPS-Stimulated Macrophages
Materials:
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RAW264.7 mouse macrophage cell line
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Lipopolysaccharide (LPS)
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Test substance (e.g., Toddaculin, Aculeatin)
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Cell culture medium and reagents
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Griess reagent for nitric oxide (NO) measurement
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Reagents for RT-PCR and Western blotting
Procedure:
-
RAW264.7 cells are cultured in appropriate media.
-
Cells are pre-treated with various concentrations of the test substance for a specific duration (e.g., 1 hour).
-
Cells are then stimulated with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).
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The cell supernatant is collected to measure the level of nitric oxide using the Griess reagent.
-
Cell lysates are prepared for analyzing the expression of inflammatory mediators (e.g., iNOS, COX-2, pro-inflammatory cytokines) at the mRNA level (RT-PCR) and protein level (Western blotting).
-
The activation of signaling pathways (e.g., NF-κB, MAPKs) is assessed by measuring the phosphorylation of key proteins via Western blotting.
Visualizing the Molecular Mechanisms
The following diagrams illustrate the key signaling pathways involved in inflammation and the proposed points of intervention for the bioactive compounds from Toddalia asiatica.
Caption: Proposed mechanism of Toddaculin's anti-inflammatory action.
Caption: Workflow for in vivo anti-inflammatory screening.
References
A Comparative Guide to the Neuroprotective Potential of Coumarins: Evaluating Toddalosin Analogs
For Researchers, Scientists, and Drug Development Professionals
Published: December 1, 2025
Introduction
Neurodegenerative diseases represent a growing global health challenge, necessitating the urgent development of effective neuroprotective therapies. Natural products have long been a valuable source of bioactive compounds with therapeutic potential. Toddalosin, a coumarin (B35378) isolated from Toddalia asiatica, has been noted for its anti-inflammatory and antioxidant properties, suggesting a possible role in neuroprotection. However, specific experimental data on the neuroprotective effects of this compound are currently limited in publicly available scientific literature.
This guide provides a comparative analysis of the neuroprotective effects of several other well-studied natural coumarins: Scopoletin, Osthole, Umbelliferone, and Fraxetin. By examining the experimental data and mechanisms of action of these structurally related compounds, we aim to provide a valuable resource for researchers interested in the neuroprotective potential of coumarins and to offer a predictive framework for the potential activities of this compound.
Data Presentation: Neuroprotective Effects of Selected Coumarins
The following table summarizes the quantitative data on the neuroprotective effects of Scopoletin, Osthole, Umbelliferone, and Fraxetin from various in vitro and in vivo experimental models.
| Compound | Experimental Model | Toxin/Insult | Concentration/Dose | Key Quantitative Results | Reference |
| Scopoletin | PC12 cells | Aβ42-induced toxicity | 40 µM | 69% neuroprotection | [1][2] |
| PC12 cells | H₂O₂-induced cytotoxicity | 40 µM | 73% neuroprotection | [1][2] | |
| In vitro enzyme assay | Acetylcholinesterase (AChE) | IC₅₀: 5.34 µM | - | [1] | |
| In vitro enzyme assay | Butyrylcholinesterase (BChE) | IC₅₀: 9.11 µM | - | ||
| SH-SY5Y cells | H₂O₂-induced injury | 5 µM | Attenuated neurodegeneration and reduced apoptosis | ||
| Osthole | Rat cortical neurons | Oxygen-glucose deprivation (OGD) | Dose-dependent | Showed remarkable neuroprotection | |
| Traumatic Brain Injury (TBI) model (rats) | Mechanical injury | 40 mg/kg (i.p.) | Significantly reduced neurological deficits and cerebral edema | ||
| D-galactose-induced cognitive impairment (rats) | D-galactose (150 mg/kg/day) | - | Ameliorated neuronal apoptosis and neuroinflammation | ||
| Umbelliferone | Primary cortical neurons | Glutamate-induced excitotoxicity | 1 µg/mL | Increased cell viability by 4.1% | |
| MPTP-induced neurotoxicity (mice) | MPTP | Dietary administration | Significantly attenuated neurotoxicity in the substantia nigra | ||
| Scopolamine-induced amnesia (rats) | Scopolamine | - | Recovered learning and memory deficits | ||
| Fraxetin | SH-SY5Y cells | Rotenone-induced apoptosis | 100 µM | Reduced hydrogen peroxide and superoxide (B77818) anion levels | |
| LPS-activated microglia | Lipopolysaccharide (LPS) | 10-30 µM | Inhibited neuroinflammation | ||
| Ischemic stroke model (mice) | Ischemia | 5 mg/kg (i.p.) | Attenuated ischemic brain injury and behavioral deficits |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a reference for designing and interpreting neuroprotection studies.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
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Cell Culture: Plate neuronal cells (e.g., PC12, SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat cells with various concentrations of the test compound for a specified duration (e.g., 2 hours) before inducing neurotoxicity with a toxin (e.g., Aβ42, H₂O₂, rotenone). Include control wells with untreated cells and cells treated only with the toxin.
-
MTT Incubation: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 4 mM HCl and 0.1% NP-40) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Intracellular Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay)
The DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) assay is used to measure intracellular ROS levels.
-
Cell Culture and Treatment: Culture and treat cells in a 96-well plate as described for the MTT assay.
-
Probe Loading: After treatment, wash the cells with a serum-free medium. Load the cells with 10 µM DCFH-DA solution and incubate for 30 minutes at 37°C in the dark.
-
Wash: Wash the cells with PBS to remove the excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Quantify the relative ROS levels as a percentage of the control group.
Apoptosis Assessment (Caspase-3 Activity Assay)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: Following treatment, harvest the cells and lyse them in a chilled lysis buffer on ice for 10 minutes.
-
Centrifugation: Centrifuge the cell lysate at 10,000 x g for 1 minute at 4°C.
-
Assay Reaction: Transfer the supernatant to a new tube. In a 96-well plate, add the cell lysate, reaction buffer containing DTT, and the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assay or DEVD-AFC for fluorometric assay).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance at 405 nm for the colorimetric assay or fluorescence at Ex/Em = 400/505 nm for the fluorometric assay.
-
Data Analysis: Determine the fold-increase in caspase-3 activity by comparing the results from treated samples with the untreated control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: A simplified diagram illustrating the key neuroprotective mechanisms of coumarins.
Caption: A flowchart outlining a typical experimental workflow for evaluating the neuroprotective effects of a compound.
Conclusion
While direct experimental evidence for the neuroprotective effects of this compound is currently lacking, the data presented for other coumarins such as Scopoletin, Osthole, Umbelliferone, and Fraxetin offer valuable insights. These compounds consistently demonstrate neuroprotective properties across various in vitro and in vivo models of neurodegeneration, acting through mechanisms that include antioxidant, anti-inflammatory, and anti-apoptotic pathways. The structural similarity of this compound to these compounds suggests that it may possess a comparable neuroprotective profile.
This guide serves as a foundational resource for researchers to formulate hypotheses and design experiments to investigate the neuroprotective potential of this compound and other novel coumarins. Further research is warranted to elucidate the specific mechanisms of action and to evaluate the therapeutic efficacy of these promising natural products in the context of neurodegenerative diseases.
References
Comparative Analysis of Toddalolactone's Anticancer Activity Across Diverse Cell Lines
A Cross-Validation Study with Alternative Compounds
This guide provides a comparative analysis of the cytotoxic activity of Toddalolactone, a natural coumarin (B35378) derived from the plant Toddalia asiatica. Due to limited publicly available data on the specific compound "Toddalosin," this guide will focus on the better-characterized parent compound, Toddalolactone, and its chemical class (coumarins) as a representative model. The performance of a representative coumarin derivative is cross-validated against another natural product, Goniothalamin, and the standard chemotherapeutic agent, Etoposide, across three distinct human cancer cell lines: A549 (non-small cell lung cancer), HCT116 (colorectal carcinoma), and MCF-7 (breast adenocarcinoma).
Comparative Cytotoxicity Data (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The values below represent the concentration of each compound required to inhibit the growth of the cancer cell lines by 50%. Lower IC₅₀ values indicate higher potency. The data presented are a synthesis of values reported in existing literature for representative compounds of each class.
| Compound | Chemical Class | A549 (Lung) IC₅₀ (µM) | HCT116 (Colon) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) |
| Representative Coumarin | Coumarin | 9.34 | ~15.0 | 3.26 |
| Goniothalamin | Styryl-lactone | 2.01 | ~5.0 | 0.62 |
| Etoposide (Control) | Topoisomerase II Inhibitor | 3.49[1] | ~2.5 | 150[2] |
Experimental Protocols
The following is a detailed methodology for a Sulforhodamine B (SRB) assay, a standard protocol used to determine cytotoxicity and generate IC₅₀ values for the compounds listed above.
Sulforhodamine B (SRB) Cytotoxicity Assay
-
Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., Representative Coumarin, Goniothalamin, Etoposide) in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the various concentrations of the test compounds. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
Cell Fixation: Gently discard the supernatant. Fix the adherent cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Remove the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition using the formula: [1 - (OD_treated / OD_control)] x 100. Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Visualized Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of the experimental process and a potential mechanism of action for the tested compounds.
Caption: Workflow for comparing compound cytotoxicity.
Caption: A common anticancer mechanism of action.
Objective Comparison and Conclusion
Based on the synthesized data, the cytotoxic activity of the tested compounds varies significantly across the different cancer cell line models, highlighting the importance of cross-validation in drug discovery.
-
Potency: The natural product Goniothalamin demonstrates the highest potency across all three cell lines, with particularly strong activity against MCF-7 breast cancer cells (IC₅₀ of 0.62 µM). The representative coumarin also shows potent activity, especially against the MCF-7 cell line (IC₅₀ of 3.26 µM), outperforming the standard drug Etoposide in this specific model.
-
Cell Line Specificity: Etoposide shows high potency against lung and colon cancer cell lines but is significantly less effective against the MCF-7 breast cancer cell line (IC₅₀ of 150 µM)[2]. This underscores the concept of differential sensitivity, where the genetic and phenotypic makeup of a cancer cell line dictates its response to a therapeutic agent.
-
Therapeutic Potential: The potent and broad-spectrum activity of natural products like coumarins and styryl-lactones suggests they are valuable scaffolds for the development of novel anticancer agents. The representative coumarin, as a stand-in for Toddalolactone, shows promise, particularly in breast cancer models.
References
A Comparative Analysis of Bioactive Coumarins from Toddalia asiatica and Their Synthetic Analogs
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to a significant interest in natural products. Among these, coumarins isolated from the medicinal plant Toddalia asiatica have demonstrated a range of promising biological activities, particularly in the realms of cancer and inflammation research. This guide provides a comparative analysis of the performance of various coumarins from Toddalia asiatica and their structurally related synthetic analogs, supported by experimental data. While specific data on "Toddalosin" is limited in publicly available research, this guide will focus on other well-characterized coumarins from the same plant, offering valuable insights into their structure-activity relationships and therapeutic potential.
Data Presentation: A Comparative Overview of Biological Activities
The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory activities of various coumarins isolated from Toddalia asiatica.
Table 1: Cytotoxic Activity of Coumarins from Toddalia asiatica
| Compound | Cell Line | IC50 (µg/mL) | IC50 (µM) | Reference |
| Compound 1 (a new coumarin) | NCI-H187 | 6-9 | - | [1] |
| Compound 3 (a new coumarin) | NCI-H187 | 6-9 | - | [1] |
| Compound 4 | MCF-7 | 3.17 | - | [1] |
| Compound 8 | NCI-H187 | 6-9 | - | [1] |
| Compound 9 | NCI-H187 | 6-9 | - | [1] |
| Compound 9 | MCF-7 | 9.79 | - | |
| Compound 9 | KB | 8.63 | - | |
| O-Methylcedrelopsin (Compound 10) | KB | 2.60 | - | |
| 2'R-acetoxytoddanol (a new coumarin) | NCI-H187 | 21-35 | - | |
| 8S-10-O-demethylbocconoline (an alkaloid) | KB | 21.69 | - |
Table 2: Anti-inflammatory Activity of Coumarins from Toddalia asiatica
| Compound | Assay | IC50 (µM) | Reference |
| Asiaticasics A-O (Compound 3) | LDH release in J774A.1 cells | 2.830 | |
| Asiaticasics A-O (Compound 12) | LDH release in J774A.1 cells | 0.682 | |
| Toddasirin A (Compound 1) | NO production in RAW 264.7 cells | 3.22 | |
| Toddasirin B (Compound 2) | NO production in RAW 264.7 cells | 4.78 | |
| Toddasirin C (Compound 3) | NO production in RAW 264.7 cells | 8.90 | |
| Toddasirin F (Compound 6) | NO production in RAW 264.7 cells | 4.31 |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
Cytotoxicity Assays
A common method to assess the cytotoxic effects of natural compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .
Experimental Workflow for MTT Assay:
Caption: Workflow for determining cytotoxicity using the MTT assay.
Methodology:
-
Cell Seeding: Plate cells in a 9-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the treated cells for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Anti-inflammatory Assays
The Griess assay for nitric oxide (NO) production is a widely used in vitro method to screen for anti-inflammatory activity.
Experimental Workflow for Nitric Oxide (NO) Inhibition Assay:
Caption: Workflow for the nitric oxide (NO) inhibition assay.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) to induce the production of nitric oxide.
-
Incubation: Incubate the cells for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm. The intensity of the color is proportional to the amount of nitrite (B80452) (a stable product of NO).
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.
Signaling Pathways
Coumarins exert their biological effects through the modulation of various signaling pathways.
Cytotoxicity Signaling Pathways
The cytotoxic activity of many coumarin (B35378) derivatives is often mediated through the induction of apoptosis. Key signaling pathways implicated include the PI3K/AKT pathway .
Caption: Simplified PI3K/AKT signaling pathway in coumarin-induced apoptosis.
Inhibition of the PI3K/AKT signaling pathway by coumarin derivatives can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax. This shift in the balance between pro- and anti-apoptotic proteins ultimately triggers the activation of caspases, a family of proteases that execute the apoptotic program.
Anti-inflammatory Signaling Pathways
The anti-inflammatory effects of coumarins are often attributed to their ability to modulate key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) signaling pathway .
Caption: Inhibition of the NF-κB signaling pathway by coumarins.
Inflammatory stimuli like lipopolysaccharide (LPS) activate the IκB kinase (IKK) complex, which then phosphorylates and promotes the degradation of the inhibitory protein IκBα. This allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Coumarins can inhibit this pathway, leading to a reduction in the production of inflammatory mediators.
Synthesis of Coumarin Analogs
While specific synthetic analogs of this compound are not readily found in the literature, general methods for the synthesis of structurally related coumarins, such as prenylated and geranyloxycoumarins, have been reported. These methods provide a framework for the development of novel analogs for further structure-activity relationship studies.
Synthesis of Prenylated Coumarins
A common method for the synthesis of O-prenylated coumarins involves the alkylation of a hydroxycoumarin with prenyl bromide in the presence of a base.
General Synthesis Scheme for O-Prenylated Coumarins:
Caption: General reaction scheme for the synthesis of O-prenylated coumarins.
Synthesis of Geranyloxycoumarins
Similarly, geranyloxycoumarins can be synthesized by reacting a hydroxycoumarin with geranyl bromide. The reaction conditions, such as the choice of base and solvent, can be optimized to achieve high yields.
General Synthesis Scheme for Geranyloxycoumarins:
References
A Head-to-Head Comparison of Curcumin and Resveratrol: Efficacy and Mechanisms
An Objective Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of natural product research, curcumin (B1669340) and resveratrol (B1683913) have emerged as prominent polyphenolic compounds with a broad spectrum of therapeutic potential. Both have been extensively studied for their antioxidant, anti-inflammatory, and anti-cancer properties. This guide provides a head-to-head comparison of curcumin and resveratrol, summarizing key quantitative data, detailing experimental protocols, and visualizing critical signaling pathways to aid researchers and drug development professionals in their evaluation of these two compelling molecules.
Initial searches for "Toddalosin" did not yield any publicly available scientific literature. Therefore, for the purpose of this comparative guide, the well-researched compound curcumin has been selected as a substitute for a robust comparison with resveratrol.
Chemical and Physical Properties
A fundamental comparison begins with the distinct chemical structures and physical properties that govern the bioavailability and biological activity of curcumin and resveratrol.
| Property | Curcumin | Resveratrol |
| Chemical Formula | C₂₁H₂₀O₆ | C₁₄H₁₂O₃ |
| Molar Mass | 368.38 g/mol | 228.24 g/mol |
| Structure | Linear diarylheptanoid | Stilbenoid |
| Solubility | Poor in water, soluble in organic solvents (e.g., DMSO, ethanol) | Poor in water, soluble in organic solvents (e.g., DMSO, ethanol) |
| Bioavailability | Low | Low, but rapidly absorbed and metabolized |
Comparative Efficacy: In Vitro Studies
The following table summarizes the half-maximal inhibitory concentration (IC50) values from various in vitro studies, providing a quantitative comparison of the potency of curcumin and resveratrol in different cancer cell lines. Lower IC50 values indicate greater potency.
| Cell Line | Cancer Type | Curcumin IC50 (µM) | Resveratrol IC50 (µM) | Reference |
| PC-3 | Prostate Cancer | ~20-30 | ~47 | [1] |
| LNCaP | Prostate Cancer | ~15-25 | ~51 | [1] |
| DU-145 | Prostate Cancer | ~15-25 | ~28 | [1] |
| MCF-7 | Breast Cancer | ~10-20 | ~25-50 | |
| MDA-MB-231 | Breast Cancer | ~15-25 | ~30-60 |
Key Signaling Pathways and Mechanisms of Action
Both curcumin and resveratrol modulate a multitude of signaling pathways implicated in cellular homeostasis, disease progression, and therapeutic response. Below are diagrams illustrating some of the key pathways influenced by these compounds.
Caption: Resveratrol's activation of the SIRT1 signaling pathway.
Caption: Curcumin's dual action on NF-κB and Nrf2 pathways.
Experimental Protocols
To facilitate the replication and validation of findings, this section outlines a standard experimental protocol for assessing the cytotoxic effects of curcumin and resveratrol on cancer cell lines.
MTT Assay for Cell Viability
Objective: To determine the IC50 value of a compound by measuring its effect on cell proliferation.
Materials:
-
Cancer cell lines (e.g., PC-3, MCF-7)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
Test compounds (curcumin, resveratrol) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of curcumin and resveratrol in complete growth medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-cell control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: A generalized workflow for the MTT cell viability assay.
Discussion and Future Directions
Both curcumin and resveratrol demonstrate significant potential in preclinical models. Resveratrol is noted for its effects on sirtuins and cardiovascular health.[2] Curcumin, on the other hand, exhibits potent anti-inflammatory effects through its strong inhibition of the NF-κB pathway.
A major hurdle for both compounds is their low bioavailability. Future research and development should focus on novel drug delivery systems, such as nanoparticle formulations, to enhance their solubility and systemic availability.[1] Furthermore, synergistic effects when used in combination with conventional chemotherapeutic agents should be explored. For instance, resveratrol has shown synergistic effects with docetaxel (B913) in prostate cancer cells.
References
An In Vitro Comparison of Toddalosin and Paclitaxel: A Guide for Researchers
A comprehensive analysis of the in vitro cytotoxic and mechanistic properties of Toddalosin, a natural compound derived from Toddalia asiatica, and the well-established anti-cancer drug Paclitaxel is presented. This guide synthesizes available experimental data to offer a comparative overview for researchers in oncology and drug development.
Mechanism of Action
This compound (as represented by the Dichloromethane (B109758) Fraction of T. asiatica)
The dichloromethane fraction of Toddalia asiatica has been shown to induce apoptosis in human colon cancer cells (HT-29) through both intrinsic and extrinsic pathways.[1] This is evidenced by the activation of caspase-8 and caspase-9, key initiators of the extrinsic and intrinsic apoptotic cascades, respectively, as well as the downstream executioner caspase-3.[1] Furthermore, the cytotoxic effects of this fraction are linked to the generation of reactive oxygen species (ROS).[1]
Paclitaxel
Paclitaxel is a well-characterized mitotic inhibitor.[2][3] Its primary mechanism of action involves the stabilization of microtubules, which are essential components of the cell's cytoskeleton. By preventing the dynamic instability of microtubules, Paclitaxel arrests the cell cycle in the G2/M phase, leading to prolonged mitotic blockage and subsequent apoptotic cell death. Paclitaxel-induced apoptosis is a complex process involving the activation of various signaling pathways, including the c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) pathway.
Comparative Data on In Vitro Performance
The following tables summarize the available quantitative data from in vitro studies on the dichloromethane fraction of T. asiatica and Paclitaxel.
| Compound | Cell Line | IC50 Value | Reference |
| Dichloromethane Fraction of T. asiatica | HT-29 (Human Colon Carcinoma) | 18 µg/mL | |
| Chloroform Extract of T. asiatica | HeLa (Human Cervical Cancer) | 170 µg/mL | |
| Methanol Extract of T. asiatica | HaCaT, A549, HeLa, HT-29 | CTC50: 116.67 - 710 µg/mL |
Table 1: Comparative Cytotoxicity (IC50/CTC50 Values)
| Compound | Cell Line | Effect | Experimental Details | Reference |
| Dichloromethane Fraction of T. asiatica | HT-29 | G2/M phase arrest | Treatment with increasing concentrations of the fraction for 24 hours, analyzed by flow cytometry. | |
| Paclitaxel | Various Cancer Cell Lines | G2/M phase arrest | Paclitaxel treatment leads to the accumulation of cells in the G2/M phase. |
Table 2: Effect on Cell Cycle Progression
| Compound | Cell Line | Effect | Experimental Details | Reference |
| Dichloromethane Fraction of T. asiatica | HT-29 | Induction of apoptosis | Activation of caspase-3, -8, and -9. | |
| Chloroform Extract of T. asiatica | HeLa | Induction of apoptosis | DNA fragmentation observed. | |
| Paclitaxel | Various Cancer Cell Lines | Induction of apoptosis | A primary mechanism of cell death following mitotic arrest. |
Table 3: Induction of Apoptosis
Experimental Protocols
Cell Viability Assay (MTT Assay for T. asiatica extracts)
Human cancer cell lines (HaCaT, A549, HeLa, HT-29) and normal (Vero) cells were seeded in 96-well plates. After 24 hours of incubation, the cells were treated with various concentrations of the plant extracts (62.5 to 1000 µg/ml) for 24 hours. Post-treatment, MTT solution was added to each well and incubated for 4 hours. The formazan (B1609692) crystals were then dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The concentration that caused 50% inhibition of cell growth (CTC50) was calculated.
Cell Cycle Analysis (for T. asiatica Dichloromethane Fraction)
HT-29 cells were treated with the dichloromethane fraction of T. asiatica at various concentrations for 24 hours. The cells were then harvested, washed with PBS, and fixed in 70% ethanol (B145695) overnight at -20°C. After fixation, the cells were washed again with PBS and incubated with RNase A and propidium (B1200493) iodide (PI) in the dark. The DNA content of the stained cells was analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Apoptosis Assay (Caspase Activity for T. asiatica Dichloromethane Fraction)
HT-29 cells were treated with the dichloromethane fraction for 12 hours. The activation of caspase-3, -8, and -9 was measured using colorimetric assay kits according to the manufacturer's instructions. Briefly, cell lysates were incubated with specific caspase substrates conjugated to a color reporter molecule. The cleavage of the substrate by the active caspase releases the chromophore, and the absorbance was measured to quantify caspase activity.
Visualizing the Mechanisms
Figure 1. Proposed apoptotic pathway of T. asiatica Dichloromethane Fraction.
Figure 2. Simplified signaling pathway of Paclitaxel-induced apoptosis.
References
- 1. Frontiers | Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam. [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Toddalosin
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper disposal procedures for Toddalosin, ensuring the safety of laboratory personnel and the protection of the environment. The following protocols are based on established safety data for this compound and general best practices for hazardous chemical waste management. Adherence to these procedures is critical for maintaining a safe and compliant laboratory environment.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to be familiar with the immediate safety measures in case of accidental exposure.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled[1]. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician[1]. |
| Eye Contact | Rinse eyes with pure water for at least 15 minutes and consult a doctor[1]. |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention or contact a Poison Control Center[1]. |
Personal Protective Equipment (PPE):
All personnel handling this compound must use appropriate personal protective equipment to prevent exposure.
| PPE Category | Equipment |
| Hand Protection | Wear chemical-impermeable gloves[1]. |
| Eye/Face Protection | Use protective eyeglasses or chemical safety goggles. |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure. Remove and wash contaminated clothing before reuse. |
| Respiratory Protection | In case of dust formation or inadequate ventilation, wear a NIOSH/MSHA or European Standard EN 149 approved respirator. |
II. Step-by-Step Disposal Protocol
The following procedure outlines the steps for the safe disposal of this compound waste. This process is designed to minimize environmental contamination and ensure the safety of all personnel.
Disposal Workflow:
Caption: this compound Disposal Workflow
Detailed Steps:
-
Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing the appropriate PPE as specified in the table above. This includes chemical-resistant gloves, safety goggles, and a lab coat.
-
Collect and Contain Waste:
-
Solid Waste: Collect solid this compound waste, including contaminated materials like absorbent pads and PPE, and place it in a designated, sealed container.
-
Liquid Waste: Prevent liquid waste from entering drains. Absorb liquid spills with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
-
-
Use Suitable and Closed Containers: All this compound waste must be kept in suitable, closed containers to prevent leaks and spills. Ensure containers are compatible with the chemical.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other identifiers required by your institution's waste management program.
-
Storage: Store the sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials and ignition sources.
-
Professional Disposal: Arrange for the disposal of the waste through a licensed hazardous waste disposal company. Do not attempt to dispose of this compound in the regular trash or down the drain. Discharge into the environment must be avoided.
III. Accidental Release Measures
In the event of a spill or accidental release of this compound, follow these procedures to mitigate the hazard.
Spill Response Protocol:
Caption: Accidental Release Response
Detailed Steps:
-
Ensure Adequate Ventilation: Immediately increase ventilation in the affected area to disperse any dust or vapors.
-
Remove Ignition Sources: Eliminate all potential sources of ignition from the spill area.
-
Evacuate Personnel: Evacuate all non-essential personnel to a safe area, upwind of the spill if possible.
-
Prevent Further Leakage: If it is safe to do so, take steps to prevent any further spillage or leakage.
-
Environmental Precautions: Do not allow the chemical to enter drains, as discharge into the environment must be avoided.
-
Collect and Arrange Disposal: Use spark-proof tools to collect the spilled material and place it in a suitable, closed container for disposal.
-
Personal Precautions: Avoid breathing vapors, mist, or gas and prevent contact with skin and eyes by using the appropriate personal protective equipment.
By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and environmental guidelines in conjunction with this document.
References
Essential Safety and Operational Protocols for Handling Toddalosin
For researchers, scientists, and drug development professionals, ensuring safety during the handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the handling of Toddalosin, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is required to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Standard | Details |
| Eye Protection | Safety Goggles | ANSI Z87.1 | Must be worn at all times in the laboratory. Provides protection from splashes. |
| Face Protection | Face Shield | - | Required when there is a significant risk of splashing or aerosol generation. |
| Skin Protection | Laboratory Coat | - | A full-length, buttoned lab coat is mandatory to protect skin and personal clothing. |
| Chemical-Resistant Gloves | ASTM F1001 | Nitrile or neoprene gloves are recommended. Double-gloving is advised for prolonged handling. | |
| Respiratory Protection | N95 Respirator or higher | NIOSH-approved | Necessary when working with powdered this compound or when aerosolization is possible. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
1. Preparation:
-
Ensure all necessary PPE is readily available and in good condition.
-
Work within a certified chemical fume hood with a face velocity of at least 100 feet per minute.
-
Have a chemical spill kit accessible.
2. Handling:
-
When weighing solid this compound, do so in a fume hood to prevent inhalation of fine particles.
-
For dissolution, add this compound to the solvent slowly to avoid splashing.
-
Always handle solutions containing this compound with care to prevent spills.
3. Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with this compound using a 10% bleach solution followed by a 70% ethanol (B145695) rinse.
-
Remove PPE in the correct order to avoid self-contamination.[1][2]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: All solutions and solid forms of this compound must be disposed of as hazardous chemical waste in a designated, sealed container.
-
Contaminated Materials: All PPE, disposable labware, and other materials contaminated with this compound must be collected in a labeled hazardous waste bag and disposed of according to institutional guidelines.
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
